Flurocitabine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
40505-45-1 |
|---|---|
Molecular Formula |
C9H11ClFN3O4 |
Molecular Weight |
279.65 g/mol |
IUPAC Name |
(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H10FN3O4.ClH/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;/h1,4-6,8,11,14-15H,2H2;1H/t4-,5-,6+,8-;/m1./s1 |
InChI Key |
RMCFDHVUFKPQRX-CFHSPSGHSA-N |
Isomeric SMILES |
C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F.Cl |
Canonical SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |
Synonyms |
5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Flurocitabine Hydrochloride
For Immediate Release
[City, State] – December 5, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the core mechanism of action of Flurocitabine hydrochloride. This whitepaper details the metabolic activation, molecular targets, and cellular consequences of this potent antineoplastic agent, providing a critical resource for the advancement of cancer therapeutics.
This compound, a fluorinated analog of cytosine arabinoside, exerts its cytotoxic effects through a sophisticated intracellular conversion and a multi-pronged attack on fundamental cellular processes. As a prodrug, this compound undergoes in vivo hydrolysis to yield its two active antitumor metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU).[1] This bioactivation is a critical first step in its mechanism of action.
Metabolic Activation and Intracellular Conversion
While the precise enzymatic pathways responsible for the hydrolysis of Flurocitabine (also known as 5-Fluorocyclocytidine) in vivo are yet to be fully elucidated, it is understood that this conversion is essential for its anticancer activity.[1] Once formed, ara-FC and ara-FU are transported into the cancer cells to exert their cytotoxic effects.
The metabolic activation pathway of Flurocitabine is a critical determinant of its therapeutic efficacy.
Caption: Metabolic activation of this compound.
The Dual-Pronged Attack on Nucleic Acid Synthesis
The anticancer activity of this compound stems from the distinct yet complementary mechanisms of its active metabolites, ara-FC and ara-FU. These metabolites target the fundamental processes of DNA and RNA synthesis, leading to catastrophic consequences for rapidly proliferating cancer cells.
Inhibition of DNA Synthesis by arabinosyl-fluorocytosine (ara-FC)
A primary mechanism of action of Flurocitabine is the inhibition of DNA synthesis, a function primarily attributed to ara-FC. As a derivative of Cytosine Arabinoside, ara-FC is a potent inhibitor of pyrimidine (B1678525) synthesis, ultimately leading to the cessation of DNA replication.[2] The triphosphate form of the related compound, arabinosylcytosine (ara-CTP), is a known potent inhibitor of DNA polymerases alpha, delta, and epsilon. It is highly probable that ara-FC triphosphate exerts its effect through a similar mechanism, acting as a competitive inhibitor for the natural substrate, dCTP, and leading to the termination of the growing DNA chain upon incorporation.
The inhibition of DNA polymerase by arabinosyl nucleosides is a well-established mechanism for cancer chemotherapy.
Caption: Inhibition of DNA polymerase by ara-FC triphosphate.
Disruption of RNA Synthesis and Function by arabinosyl-fluorouracil (ara-FU)
The second active metabolite, ara-FU, is believed to primarily target RNA synthesis and function. While specific studies on ara-FU are limited, its structural similarity to 5-fluorouracil (B62378) (5-FU) suggests a comparable mechanism. 5-FU is known to be converted into fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation can disrupt RNA processing, stability, and function, leading to errors in protein synthesis and ultimately contributing to cell death.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of Flurocitabine's metabolites have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While specific IC50 values for Flurocitabine and its direct metabolites are not widely published, data for the related compound 5-fluorouracil (5-FU) provide a relevant benchmark for its potential activity.
| Cell Line | Cancer Type | 5-FU IC50 (µM) |
| A549 | Lung Carcinoma | 18.3 ± 0.8 |
| HeLa | Cervical Cancer | 20.1 ± 2.1 |
| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 |
| A431 | Epidermoid Carcinoma | 47.02 ± 0.65 |
Table 1: IC50 values of 5-fluorouracil against various human cancer cell lines. Data compiled from publicly available research.
Experimental Protocols for Mechanistic Studies
The elucidation of this compound's mechanism of action relies on a suite of specialized experimental protocols.
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of ara-FC triphosphate (ara-FCTP) on DNA polymerase activity.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human DNA polymerase (e.g., alpha, delta, or epsilon) is used. The substrate mixture includes a primed DNA template, a mixture of dNTPs (dATP, dGTP, dTTP), and radioactively or fluorescently labeled dCTP.
-
Inhibition Assay: The DNA polymerase is incubated with the primed DNA template and varying concentrations of ara-FCTP or the natural substrate dCTP.
-
Reaction Initiation and Termination: The polymerization reaction is initiated by the addition of the dNTP mixture. After a defined incubation period, the reaction is stopped by the addition of EDTA.
-
Analysis: The amount of incorporated labeled dCTP is quantified using techniques such as filter binding assays followed by scintillation counting or gel electrophoresis and autoradiography. The kinetic parameters (Ki) of inhibition can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
Caption: Workflow for DNA polymerase inhibition assay.
Signaling Pathways and Future Directions
The downstream consequences of DNA and RNA synthesis inhibition by Flurocitabine's metabolites likely involve the activation of various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Further research is warranted to identify the specific signaling cascades, such as the p53 and MAPK pathways, that are modulated by Flurocitabine treatment.
Conclusion
This compound represents a promising antineoplastic agent with a well-defined, multi-faceted mechanism of action. Its in vivo conversion to the active metabolites ara-FC and ara-FU allows for a targeted assault on both DNA and RNA synthesis in cancer cells. This in-depth technical guide provides a foundational understanding for researchers and clinicians working to harness the full therapeutic potential of this compound in the fight against cancer. Further preclinical and clinical investigations are crucial to fully delineate its efficacy and safety profile and to identify patient populations most likely to benefit from this targeted therapy.
References
Technical Guide: Synthesis and Characterization of Flurocitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurocitabine (B1673482) hydrochloride, also known as 5-fluoro-2,2'-cyclocytidine hydrochloride, is a synthetic nucleoside analogue with potential applications in antiviral and anticancer research. Its unique chemical structure, featuring a fluorine atom at the C5 position of the cytosine base and a cyclized sugar moiety, imparts distinct biological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of flurocitabine hydrochloride, offering detailed experimental protocols and data interpretation to support research and development activities in the pharmaceutical sciences.
Synthesis of this compound
The synthesis of this compound primarily starts from the commercially available nucleoside, 5-fluorocytidine (B16351). Two principal synthetic routes have been established, both involving the formation of a 2,2'-anhydro linkage.
Synthetic Pathway Overview
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Synthesis via Phosphoryl Chloride [1]
This method involves the direct cyclization of 5-fluorocytidine using partially hydrolyzed phosphoryl chloride.
-
Materials: 5-fluorocytidine, Phosphoryl chloride (POCl₃), Ethyl acetate.
-
Procedure:
-
Prepare partially hydrolyzed POCl₃ by carefully adding a controlled amount of water to POCl₃.
-
Suspend 5-fluorocytidine in ethyl acetate.
-
Add the partially hydrolyzed POCl₃ to the suspension.
-
Reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum to yield this compound.
-
Route 2: Synthesis via Acyl Chloride and Subsequent Hydrolysis [1]
This two-step procedure involves the formation of an acetoxy intermediate followed by hydrolysis.
-
Materials: 5-fluorocytidine, o-acetoxybenzoyl chloride or 2-acetoxy-iso-butyryl chloride, Acetonitrile, Methanolic HCl.
-
Procedure:
-
Dissolve 5-fluorocytidine in acetonitrile.
-
Add o-acetoxybenzoyl chloride or 2-acetoxy-iso-butyryl chloride to the solution.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the resulting acetoxy intermediate (III).
-
Hydrolyze the intermediate by treating it with methanolic HCl.
-
The product, this compound, can be isolated by crystallization from the methanolic solution.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following are key analytical techniques and expected data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁ClFN₃O₄ |
| Molecular Weight | 279.65 g/mol |
| Appearance | White to off-white crystalline solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
¹H NMR Data (Typical)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-6 |
| ~6.3 | d | 1H | H-1' |
| ~4.5 - 4.2 | m | 3H | H-2', H-3', H-4' |
| ~3.9 - 3.7 | m | 2H | H-5'a, H-5'b |
Note: Spectra are typically recorded in DMSO-d₆ or D₂O. Chemical shifts may vary slightly based on the solvent and instrument.
¹³C NMR Data (Typical)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-4 |
| ~155 (d, JC-F) | C-5 |
| ~140 | C-2 |
| ~95 | C-6 |
| ~90 | C-1' |
| ~85 | C-4' |
| ~75 | C-2' |
| ~70 | C-3' |
| ~60 | C-5' |
Note: The C-5 signal will appear as a doublet due to coupling with the fluorine atom.
Experimental Protocol for NMR Analysis
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are typically sufficient.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
FT-IR Peak Assignments (Typical)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H, N-H stretching |
| ~3100 | C-H stretching (aromatic/vinylic) |
| ~2900 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching |
| ~1650 | C=N, C=C stretching |
| ~1250 | C-O stretching |
| ~1100 | C-F stretching |
Experimental Protocol for FT-IR Analysis
-
Instrument: FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): m/z 244 (for the free base, flurocitabine)
-
M+H⁺: m/z 245
-
Key Fragments: Loss of water, sugar moiety fragments.
Experimental Protocol for Mass Spectrometry
-
Instrument: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Acquisition: Acquire the mass spectrum in positive ion mode.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Experimental Protocol for HPLC Analysis
-
System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a standard solution multiple times to ensure system suitability parameters (e.g., retention time reproducibility, peak area precision) are met.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Caption: General workflow for HPLC purity analysis.
Conclusion
This technical guide has outlined the primary synthetic routes and comprehensive characterization methods for this compound. The provided experimental protocols and data serve as a valuable resource for researchers and scientists engaged in the synthesis, purification, and analysis of this important nucleoside analogue. Adherence to these detailed methodologies will ensure the reliable preparation and characterization of this compound for further investigation in drug discovery and development.
References
In-depth Technical Guide on NSC-166641: Discovery and History
Notice: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of accessible information regarding the compound designated NSC-166641. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database lists NSC-166641 with the associated name "aafc," but provides no further details on its chemical structure, mechanism of action, or developmental history.[1]
Due to the absence of published research, experimental data, and detailed compound information, it is not possible to construct the requested in-depth technical guide on the discovery, history, and core scientific data of NSC-166641. The core requirements for this request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled at this time.
Further investigation into internal or proprietary databases beyond the scope of public search tools would be necessary to uncover the information required for this technical guide. Researchers, scientists, and drug development professionals interested in NSC-166641 are encouraged to directly consult the National Cancer Institute's resources for any non-publicly disclosed information.
References
Flurocitabine Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurocitabine hydrochloride is a synthetic fluorinated cyclic nucleoside analog with significant potential in oncological research. As a prodrug, its mechanism of action involves intracellular conversion to active metabolites that interfere with DNA synthesis, leading to cytotoxic effects in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for the characterization of this compound, tailored for professionals in the field of drug discovery and development.
Chemical Properties and Structure
This compound, with the chemical formula C₉H₁₁ClFN₃O₄, is the hydrochloride salt of Flurocitabine.[1] The presence of the fluorine atom and the anhydro bridge within its structure are key determinants of its chemical reactivity and biological activity.
Identifiers and Nomenclature[1]
-
IUPAC Name: (2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-8,11-dien-5-ol;hydrochloride
-
CAS Number: 40505-45-1
-
Synonyms: 5-Fluoro-2,2'-cyclocytidine hydrochloride, 2,2'-Anhydro-1-β-D-arabinofuranosyl-5-fluorocytosine hydrochloride, NSC-166641
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are computationally predicted, others would require experimental determination for precise values.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN₃O₄ | PubChem[1] |
| Molecular Weight | 279.65 g/mol | PubChem[1] |
| Appearance | White to off-white solid (Expected) | Inferred |
| Melting Point | Not experimentally reported in literature. | - |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF (Expected). | Inferred from related compounds |
| pKa | Not experimentally reported in literature. | - |
| SMILES | C1=C(C(=N)N=C2N1[C@H]3--INVALID-LINK----INVALID-LINK--CO">C@@HO)F.Cl | PubChem[1] |
Chemical Structure
The chemical structure of this compound is characterized by a cytosine base attached to an arabinofuranose sugar moiety. A key feature is the anhydro bridge between the C2' of the sugar and the C2 of the cytosine base, forming a constrained cyclic structure. The fluorine atom is substituted at the C5 position of the cytosine ring.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a 5-fluorocytidine (B16351) precursor. A representative experimental protocol is outlined below, based on established methods for analogous anhydro nucleosides.
Methodology:
-
Reaction Setup: 5-Fluorocytidine is suspended in a suitable organic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon).
-
Cyclization Agent: A cyclizing agent, such as phosphoryl chloride (POCl₃), is added dropwise to the suspension at a controlled temperature (typically 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched with an appropriate reagent (e.g., ice-water). The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Characterization Protocols
1. Melting Point Determination:
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small amount of the dried, powdered sample is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded.
2. Solubility Assessment:
-
Method: Equilibrium solubility method.
-
Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
3. pKa Determination:
-
Method: Potentiometric titration or UV-metric titration.
-
Procedure (Potentiometric): A known concentration of this compound is dissolved in water and titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the titration curve.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired to confirm the chemical structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
5. Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via electrospray ionization (ESI).
-
Analysis: The exact mass of the molecular ion is determined to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns, which aid in structural elucidation.
6. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The infrared spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-F) are identified to confirm the structure.
Mechanism of Action
This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects. The proposed mechanism of action involves a series of enzymatic conversions, ultimately leading to the inhibition of DNA synthesis.
Detailed Steps:
-
Cellular Uptake: this compound is transported into the target cancer cells.
-
Hydrolysis: Inside the cell, the anhydro bridge of Flurocitabine is hydrolyzed, leading to the formation of two active metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU).
-
Phosphorylation: The active metabolite, ara-FC, is sequentially phosphorylated by intracellular kinases, primarily deoxycytidine kinase, to its active triphosphate form, ara-FC triphosphate (ara-FCTP).
-
Inhibition of DNA Synthesis: ara-FCTP acts as a competitive inhibitor of DNA polymerase. It is incorporated into the growing DNA strand, leading to chain termination and the inhibition of DNA replication.
-
Apoptosis: The disruption of DNA synthesis triggers a cascade of intracellular signaling events, ultimately leading to programmed cell death (apoptosis) in the cancer cells.
Conclusion
This compound is a promising fluorinated nucleoside analog with a well-defined structure and a targeted mechanism of action. This technical guide has provided a comprehensive overview of its chemical properties, structure, and the experimental protocols necessary for its synthesis and characterization. The detailed information on its mechanism of action provides a rationale for its potential as an anticancer agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
In vivo hydrolysis of Flurocitabine hydrochloride to ara-FC and ara-FU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurocitabine hydrochloride, a synthetic fluorinated analog of cytosine arabinoside, is a promising antineoplastic agent. Its in vivo efficacy is attributed to its hydrolysis into the active antitumor compounds, arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU). This technical guide provides a comprehensive overview of the in vivo hydrolysis of this compound, presenting key pharmacokinetic data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the physiological disposition of this compound (referred to as [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine or [¹⁴C]AAFC) and its metabolites after intravenous and oral administration in human patients.
Table 1: Plasma Pharmacokinetics of [¹⁴C]AAFC Equivalents After Intravenous and Oral Administration [1]
| Administration Route | Dose (mg/kg) | Maximum Plasma Level (µg equivalents/mL) | Initial Half-Life (hr) | Second Phase Half-Life (hr) |
| Intravenous | 20 | Up to 42.5 | 0.5 - 1.5 | 8 - 24 |
| Oral | 2 | Peak at 6 - 18 hr | - | 12 - 18 |
| Oral (fasting) | 20 | Rapid absorption, elevated levels for 48 hr | - | - |
Table 2: Composition of Radioactivity in Plasma After Intravenous Administration of [¹⁴C]AAFC [1]
| Compound | Presence in Plasma |
| Unchanged [¹⁴C]AAFC | Majority of radioactivity |
| ara-FC (1-beta-D-arabinofuranosyl-5-fluorocytosine) | Short time, low levels |
| ara-FU (1-beta-D-arabinofuranosyl-5-fluorouracil) | Minor quantities |
| 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorouracil | Detected in small amounts |
Table 3: Urinary Excretion of [¹⁴C]AAFC and its Metabolites After Intravenous and Oral Administration [1]
| Administration Route | Unchanged Drug (%) | ara-FU (%) | ara-FC (%) | 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorouracil (%) |
| Intravenous | 79 (average) | 12.4 (average) | 3.9 (average) | 1.9 (average) |
| Oral | ~50 | ~40 | Remainder | Remainder |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the study of the physiological disposition of this compound in humans[1].
Protocol: In Vivo Disposition of [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine ([¹⁴C]AAFC) in Cancer Patients
1. Subject Population:
-
Seven patients received intravenous administration.
-
Three patients received oral administration.
2. Drug Formulation and Administration:
-
Drug Substance: [2-¹⁴C]-2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine ([¹⁴C]AAFC).
-
Doses: 2 mg/kg or 20 mg/kg.
-
Intravenous (IV) Administration: The drug was dissolved in sterile saline and administered as an intravenous infusion.
-
Oral (PO) Administration: The drug was administered orally. One patient received the 20 mg/kg dose under fasting conditions.
3. Sample Collection:
-
Plasma: Blood samples were collected at various time points after drug administration. Plasma was separated by centrifugation.
-
Urine: Urine was collected for analysis of radioactivity.
-
Expired Air: Expired air was collected to measure radioactivity.
-
Feces: Fecal samples were collected.
-
Spinal Fluid: Spinal fluid was collected at various intervals after administration.
-
Tissue Samples: Autopsies were performed on some patients 6 to 25 days after drug administration, and tissue samples (kidney, spleen, small intestine, liver, and lung) were collected.
4. Sample Analysis:
-
Measurement of Radioactivity: Total radioactivity in plasma, urine, expired air, feces, and tissue samples was determined using liquid scintillation counting.
-
Identification of Metabolites:
-
Plasma and urine samples were analyzed to identify the parent drug and its metabolites.
-
The specific methods for separation and identification of metabolites (e.g., chromatography) were not detailed in the provided summary but would typically involve techniques like HPLC and mass spectrometry.
-
5. Pharmacokinetic Analysis:
-
Plasma concentration-time curves were plotted to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
-
The total absorption of the orally administered drug was calculated.
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for in vivo drug metabolism study.
References
Preclinical Antitumor Activity of Flurocitabine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurocitabine hydrochloride, a fluorinated cytidine (B196190) analog, has been investigated for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its active metabolites. The document summarizes quantitative in vitro and in vivo findings, details relevant experimental methodologies, and illustrates the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Introduction
This compound is scientifically known as 2,2'-Anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine hydrochloride (anhydro-ara-FC), with the National Service Center (NSC) identifier NSC-166641. It functions as a prodrug, undergoing in vivo hydrolysis to yield its active metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU). The preclinical antitumor activity of Flurocitabine is attributed to the combined effects of these metabolites, which interfere with nucleic acid synthesis and function, ultimately leading to cancer cell death. This guide will focus on the preclinical data associated with the parent compound and its key metabolites.
In Vitro Antitumor Activity
The in vitro cytotoxic effects of Flurocitabine and its related compounds have been evaluated across various cancer cell lines. While specific IC50 data for this compound is limited in publicly available literature, studies on the related compound 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) provide insights into the potential potency of fluorinated cytidine analogs.
Table 1: In Vitro Cytotoxicity of Related Fluorinated Pyrimidine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| 5-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | Colon Cancer | 1.72 ± 0.23 | 24 |
| 1.63 ± 0.21 | 48 | |||
| LCL-PI 11 | Hepatocellular Carcinoma | ~1 | Not Specified |
Note: The data for FdCyd is presented for contextual understanding of a related class of compounds and does not represent direct data for this compound or its metabolites.
In Vivo Antitumor Activity
Preclinical in vivo studies have demonstrated the antitumor efficacy of 2,2'-anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine (anhydro-ara-FC), the primary form of Flurocitabine. These studies have primarily utilized murine tumor models.
Table 2: In Vivo Efficacy of 2,2'-Anhydro-1-beta-D-arabinofuranosyl-5-fluorocytosine (anhydro-ara-FC)
| Tumor Model | Administration Route | Dosing Schedule | Outcome |
| Intracerebrally inoculated murine Glioma 261 | Intraperitoneal (IP) | 200 mg/kg every 24 hours for 5 doses | Minimal increased survival |
| Intraperitoneally inoculated L1210 mouse leukemia | Oral and Parenteral | Not specified | Active against both inoculation routes |
| Intracerebrally inoculated L1210 mouse leukemia | Oral and Parenteral | Not specified | Active against both inoculation routes |
Mechanism of Action
The antitumor effect of this compound is mediated by its active metabolites, ara-FC and ara-FU, which disrupt DNA and RNA synthesis.
-
Arabinosyl-fluorocytosine (ara-FC): Following intracellular phosphorylation to its triphosphate form (ara-FCTP), ara-FC acts as an analog of deoxycytidine triphosphate (dCTP). It is incorporated into the growing DNA chain, leading to the inhibition of DNA polymerase and subsequent chain termination. This process ultimately halts DNA replication and induces apoptosis.
-
Arabinosyl-fluorouracil (ara-FU): This metabolite is thought to exert its cytotoxic effects through mechanisms similar to 5-fluorouracil (B62378) (5-FU). After conversion to its active nucleotide forms, it can inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA. The depletion of thymidine leads to the inhibition of DNA synthesis and repair. Additionally, fraudulent RNA can be produced through the incorporation of a metabolite of ara-FU, interfering with RNA processing and protein synthesis.
Signaling Pathway Diagram
Flurocitabine Hydrochloride: A Technical Overview of its Discovery and Basic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurocitabine hydrochloride (NSC-166641), a fluorinated pyrimidine (B1678525) nucleoside analog, emerged from early anticancer research as a compound of interest due to its potent cytotoxic effects. This technical guide provides an in-depth overview of the foundational basic research and discovery of this compound, with a focus on its synthesis, mechanism of action, and early preclinical evaluation. Quantitative data from key studies are presented in a structured format, and detailed experimental protocols are provided. Visual diagrams of its proposed signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its biological activity.
Discovery and Synthesis
Flurocitabine, also known as 5-Fluoro-2,2'-cyclocytidine, was first synthesized and described in the early 1970s as part of a broader exploration of pyrimidine nucleosides as potential anticancer agents. The pioneering work by T. Kanai and M. Ichino detailed the chemical synthesis of this class of compounds.
Two primary synthetic routes were established, both commencing with 5-fluorocytidine (B16351) as the starting material.
Synthesis Route 1: This method involves the reaction of 5-fluorocytidine with partially hydrolyzed phosphorus oxychloride (POCl3) in a refluxing solvent such as ethyl acetate, or a mixture of dimethylformamide (DMF) and acetonitrile.
Synthesis Route 2: The second approach utilizes an acylation and subsequent cyclization. 5-fluorocytidine is reacted with o-acetoxybenzoyl chloride or 2-acetoxy-iso-butyryl chloride in refluxing acetonitrile. This forms an acetoxy intermediate, which is then hydrolyzed using methanolic HCl to yield Flurocitabine.
Preclinical Evaluation: In Vitro Anticancer Activity
Early preclinical studies focused on evaluating the cytotoxic effects of Flurocitabine in cancer cell lines. A key study conducted by Yoshida et al. in 1975 investigated the action of 5-fluorocyclocytidine on cultured murine leukemia L-5178Y cells.
Quantitative Data
The following table summarizes the quantitative data on the in vitro anticancer activity of this compound from the aforementioned study.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Flurocitabine (5-fluorocyclocytidine) | L-5178Y (murine leukemia) | Cell Growth Inhibition | IC50 | 0.054 µg/mL | Yoshida et al., 1975 |
Mechanism of Action
The research by Yoshida et al. provided critical insights into the mechanism of action of Flurocitabine. Their experiments demonstrated that the compound inhibited the incorporation of thymidine (B127349) into the acid-soluble fraction of the cells. Furthermore, the growth-inhibitory effects of Flurocitabine were reversed by the addition of deoxycytidine, but not by thymidine or deoxyuridine. This strongly suggests that Flurocitabine's primary mode of action is the inhibition of DNA synthesis, similar to the mechanism of cytarabine, and distinct from that of 5-fluorouracil.
While the 1975 study pointed to DNA synthesis inhibition, more recent research on a closely related analog, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), has elucidated a more specific mechanism involving the inhibition of DNA methyltransferase (DNMT).[1] FdCyd, upon intracellular tri-phosphorylation, is incorporated into DNA where it covalently binds to and traps DNMT, leading to the inhibition of DNA methylation.[1] This epigenetic modification is a crucial regulator of gene expression, and its disruption can lead to the re-expression of tumor suppressor genes and subsequent cancer cell death. Given the structural similarity, it is highly probable that this compound shares this mechanism of action.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, based on its known effects and the established pathway of the closely related FdCyd.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments described in the foundational research on this compound.
Cell Growth Inhibition Assay (Based on Yoshida et al., 1975)
-
Cell Line: L-5178Y murine leukemia cells.
-
Culture Medium: RPMI 1640 medium supplemented with 20% fetal calf serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Procedure:
-
L-5178Y cells are suspended in fresh culture medium at a concentration of 1 x 10^5 cells/mL.
-
The cell suspension is dispensed into culture tubes.
-
This compound is dissolved in sterile saline and added to the cell cultures at various concentrations. A control group with no drug is also prepared.
-
The cultures are incubated at 37°C for 48 hours.
-
After incubation, the cell number in each tube is counted using a hemocytometer or an electronic cell counter.
-
The concentration of this compound that inhibits cell growth by 50% (IC50) compared to the control is calculated.
-
Reversal Studies (Based on Yoshida et al., 1975)
-
Objective: To determine which natural nucleosides can rescue the cells from the cytotoxic effects of Flurocitabine, thereby providing insight into its mechanism of action.
-
Procedure:
-
L-5178Y cells are cultured as described in the cell growth inhibition assay.
-
Cells are treated with a concentration of this compound equivalent to its IC50 or a slightly higher concentration.
-
Immediately after the addition of Flurocitabine, separate cultures are supplemented with one of the following nucleosides: deoxycytidine, thymidine, or deoxyuridine, at various concentrations.
-
The cultures are incubated at 37°C for 48 hours.
-
Cell growth is assessed as described previously.
-
The ability of each nucleoside to reverse the growth-inhibitory effect of Flurocitabine is determined by comparing the cell growth in the presence of both Flurocitabine and the nucleoside to the growth in the presence of Flurocitabine alone.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the reversal studies.
Caption: Workflow for reversal studies of Flurocitabine's cytotoxic effects.
Conclusion
This compound is a pyrimidine nucleoside analog with demonstrated in vitro anticancer activity. Its discovery and initial characterization in the 1970s laid the groundwork for understanding its potential as a chemotherapeutic agent. The mechanism of action, involving the inhibition of DNA synthesis and likely the inhibition of DNA methyltransferase, provides a solid rationale for its cytotoxic effects. The experimental protocols detailed herein offer a basis for the replication and further exploration of its biological activities. While clinical development of this compound itself has been limited, the foundational research contributed to the broader understanding and development of other nucleoside analogs that have become mainstays in cancer therapy. Further investigation into its epigenetic modifying properties may warrant a re-evaluation of its therapeutic potential in the modern era of targeted cancer treatments.
References
An In-depth Technical Guide to the Prodrug Properties of NUC-3373 (Flurocitabine hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NUC-3373, a phosphoramidate (B1195095) prodrug of 5-fluoro-2'-deoxyuridine (B1346552) (FUDR), represents a significant advancement in fluoropyrimidine chemotherapy. Designed to overcome the pharmacological limitations of traditional fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), NUC-3373 offers a more efficient and targeted delivery of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP). This technical guide provides a comprehensive overview of the prodrug properties of NUC-3373, detailing its mechanism of action, pharmacokinetic advantages, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams. While the name Flurocitabine hydrochloride has been associated with this compound, the predominant identifier in scientific literature is NUC-3373.
Introduction: Overcoming the Limitations of 5-Fluorouracil
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades. However, its clinical utility is hampered by several factors:
-
Inefficient Activation: 5-FU requires a multi-step enzymatic conversion to its active form, FdUMP.
-
Rapid Catabolism: A significant portion of administered 5-FU is rapidly degraded by dihydropyrimidine (B8664642) dehydrogenase (DPD), leading to a short plasma half-life and the production of toxic metabolites.[1]
-
Transport Dependency: Cellular uptake of 5-FU relies on nucleobase transporters, which can be a mechanism of resistance.[2]
-
Toxicity: The formation of toxic metabolites such as alpha-fluoro-beta-alanine (FBAL) and fluorouridine triphosphate (FUTP) contributes to dose-limiting toxicities.[3]
NUC-3373 is a ProTide, a class of prodrugs designed to deliver the active monophosphate metabolite directly into cancer cells, thereby bypassing these limitations.[2][4]
Prodrug Properties and Mechanism of Action of NUC-3373
NUC-3373 is a pre-activated and protected form of FUDR.[4] Its phosphoramidate moiety is designed to be stable in plasma and cleaved intracellularly to release FdUMP. This design confers several key advantages:
-
Resistance to DPD Degradation: The phosphoramidate group protects NUC-3373 from breakdown by DPD, leading to a significantly longer plasma half-life compared to 5-FU.[1][2]
-
Bypass of Nucleobase Transporters: NUC-3373 does not depend on nucleobase transporters for cellular entry, potentially overcoming a key resistance mechanism.[2]
-
Circumvention of Thymidine (B127349) Kinase Activation: As NUC-3373 delivers the pre-activated FdUMP, it does not require phosphorylation by thymidine kinase (TK).[2]
Intracellular Activation and Target Engagement
Once inside the cell, NUC-3373 is enzymatically converted to FdUMP. FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3] The inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death," DNA damage, and cell cycle arrest.[3][5] Furthermore, FdUMP can be further phosphorylated to its triphosphate form and misincorporated into DNA, causing further DNA damage and apoptosis.[3]
dot
Caption: Mechanism of action of NUC-3373.
Immunomodulatory Properties
Recent preclinical data suggest that NUC-3373 possesses immunomodulatory properties. It has been shown to induce the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and high mobility group box 1 (HMGB1), from cancer cells.[3][5][6] This can enhance the activation of immune cells, including natural killer (NK) cells, and potentially potentiate the effects of immune checkpoint inhibitors.[5][6]
Quantitative Data
The superior prodrug properties of NUC-3373 translate into improved pharmacokinetic and pharmacodynamic profiles compared to 5-FU.
Table 1: Pharmacokinetic Properties of NUC-3373 vs. 5-FU
| Parameter | NUC-3373 | 5-FU | Reference(s) |
| Plasma Half-life | ~10 hours | 8 - 14 minutes | [1][3] |
| Administration Time | 2 hours | 46 hours | [1][3] |
Table 2: In Vitro Potency and Active Metabolite Generation
| Parameter | NUC-3373 | 5-FU | Cell Line | Reference(s) |
| Concentration for equivalent TS binding | 0.1 µM | 10 µM | HCT116 | [1] |
| Concentration for equivalent TS binding | 0.5 µM | Not specified | SW480 | [1] |
| Free FdUMP (AUC) | 114.3 | 1.4 | HCT116 | [7] |
| Free FdUMP (AUC) | 250.6 | 6.36 | SW480 | [7] |
| FUTP Generation | Not detectable | Detected | HCT116 & SW480 | [1] |
Table 3: Clinical Efficacy Signals from NuTide:303 Study (NUC-3373 + Pembrolizumab)
| Patient Characteristic | Tumor Type | Best Response | Duration of Response | Reference(s) |
| Heavily pre-treated | Urothelial Carcinoma | 100% reduction in target lesion size | > 15 months | [5][8] |
| Pembrolizumab-resistant | Metastatic Melanoma | 81% reduction in target lesions | Progression-free at 23 months | [5][6][8] |
Experimental Protocols
The characterization of NUC-3373's prodrug properties has involved a range of in vitro and in vivo experimental techniques.
Intracellular Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is employed to quantify the intracellular levels of NUC-3373 and its metabolites, such as FdUMP, dUMP, and FUTP.
-
Cell Culture and Treatment: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured under standard conditions and treated with specified concentrations of NUC-3373 or 5-FU for various time points.
-
Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted, typically using a solvent-based method to precipitate proteins and macromolecules while solubilizing small molecule metabolites.
-
LC-MS Analysis: The extracted metabolites are separated using liquid chromatography and detected and quantified by mass spectrometry. Calibration standards for each metabolite of interest are used to ensure accurate quantification.[1]
-
Data Analysis: The area under the curve (AUC) for each metabolite is calculated to compare the efficiency of active metabolite generation between NUC-3373 and 5-FU.
dot
Caption: Workflow for LC-MS based metabolite analysis.
Thymidylate Synthase (TS) Inhibition Assay by Western Blot
This assay assesses the extent to which FdUMP, the active metabolite, binds to and inhibits its target, TS.
-
Cell Lysis: Following treatment with NUC-3373 or 5-FU, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for TS. The formation of a stable ternary complex between FdUMP, TS, and a folate cofactor results in a shift in the molecular weight of TS, which can be visualized.
-
Analysis: The ratio of bound TS (ternary complex) to total TS is quantified to determine the level of target engagement.[1]
Cell Viability and Cytotoxicity Assays
These assays are used to determine the anti-proliferative and cytotoxic effects of NUC-3373.
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of NUC-3373 or control compounds.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using various methods, such as tetrazolium-based assays (e.g., MTT, MTS) which measure metabolic activity, or assays that measure cell membrane integrity.[9][10]
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated to determine its potency.
DNA Damage Analysis
The induction of DNA damage by NUC-3373 is often evaluated by monitoring the expression of DNA damage response proteins.
-
Western Blotting: Following drug treatment, the expression levels of key DNA damage markers, such as phosphorylated histone H2AX (γH2AX) and phosphorylated checkpoint kinase 1 (p-Chk1), are assessed by Western blot.[1] An increase in the levels of these proteins indicates the activation of the DNA damage response pathway.
Clinical Development and Future Directions
NUC-3373 has undergone evaluation in several clinical trials, including the NuTide:301 (Phase I), NuTide:302, and NuTide:303 (Phase Ib/II) studies.[2][11] These studies have demonstrated a favorable pharmacokinetic and safety profile, with encouraging signals of anti-tumor activity, particularly in combination with other agents like pembrolizumab.[5][8][12] While the NuTide:323 study in second-line colorectal cancer was discontinued, NUC-3373 continues to be investigated in other clinical settings.[11] The unique prodrug properties of NUC-3373, which lead to enhanced generation of the active metabolite and a favorable safety profile, position it as a promising next-generation fluoropyrimidine for the treatment of various solid tumors.
Conclusion
NUC-3373 represents a rationally designed prodrug that successfully addresses many of the shortcomings of 5-FU. By ensuring efficient delivery and intracellular activation to the potent TS inhibitor FdUMP, while minimizing the formation of toxic byproducts, NUC-3373 has demonstrated a superior preclinical and promising clinical profile. Its mechanism of action, coupled with potential immunomodulatory effects, suggests a broad therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The ongoing clinical evaluation of NUC-3373 will further elucidate its role in the evolving landscape of cancer therapy.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 6. biopharmaboardroom.com [biopharmaboardroom.com]
- 7. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NuCana Announces Encouraging Data for NUC-3373 in [globenewswire.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
Initial Studies on 5-Fluoro-2,2'-cyclocytidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2,2'-cyclocytidine, also known as 2,2'-anhydro-5-fluorocytidine, is a fluorinated pyrimidine (B1678525) nucleoside analog. Its structural relationship to cytarabine (B982) (ara-C) and other cyclocytidine derivatives suggests potential applications in oncology. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly alter the biological properties of nucleoside analogs, often enhancing their therapeutic index. This technical guide summarizes the initial preclinical findings on 5-Fluoro-2,2'-cyclocytidine, focusing on its synthesis, mechanism of action, and in vitro activity.
Chemical Structure
Systematic Name: 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-1,2-dihydropyrimidin-2-one bonded to the 2'-position.
Synthesis
The synthesis of 5-Fluoro-2,2'-cyclocytidine hydrochloride, referred to as 2,2'-anhydro-1-β-D-arabinofuranosyl-5-fluorocytosine hydrochloride, has been described. While the detailed experimental protocol from the primary literature could not be obtained for this report, the synthesis involves the reaction of 5-fluorocytidine (B16351) with a suitable cyclizing agent to form the 2,2'-anhydro bond. This process creates a rigid bicyclic structure, which can influence the molecule's interaction with enzymes and transporters.
Further details on the specific reagents, reaction conditions, and purification methods would require access to the full-text publication by Cook & Holman (1976).
Preclinical Data
In Vitro Activity
Initial in vitro studies have demonstrated the cytotoxic potential of 5-Fluoro-2,2'-cyclocytidine against murine leukemia cells.
| Cell Line | Compound | IC50 (µg/mL) |
| L-5178Y | 5-Fluoro-2,2'-cyclocytidine | 0.054[1] |
Table 1: In Vitro Cytotoxicity of 5-Fluoro-2,2'-cyclocytidine [1]
This early finding indicates that 5-Fluoro-2,2'-cyclocytidine possesses potent anti-proliferative activity, comparable to its non-fluorinated counterpart, cyclocytidine.[1]
Mechanism of Action
The precise molecular mechanism of 5-Fluoro-2,2'-cyclocytidine has been investigated in preliminary studies.
Inhibition of DNA Synthesis
Studies in L-5178Y cells revealed that 5-Fluoro-2,2'-cyclocytidine inhibits the incorporation of thymidine (B127349) into the acid-soluble fraction of the cells, suggesting an interference with DNA synthesis.[1]
Reversal of Cytotoxicity
The cytotoxic effects of 5-Fluoro-2,2'-cyclocytidine on L-5178Y cells were reversed by the addition of deoxycytidine, but not by thymidine or deoxyuridine.[1] This pattern of reversal suggests that the compound's mechanism of action is similar to that of cyclocytidine and distinct from that of 5-fluorouracil (B62378) (5-FU).[1] The reversal by deoxycytidine points towards competition for intracellular transport or metabolic activation pathways.
The proposed mechanism involves the intracellular conversion of the prodrug into its active triphosphate form, which then likely inhibits DNA polymerase, leading to the cessation of DNA replication and ultimately, cell death.
Experimental Protocols
Detailed experimental protocols for the synthesis and in vitro studies of 5-Fluoro-2,2'-cyclocytidine are contained within the primary scientific literature. Unfortunately, access to the full-text versions of these key publications was not possible for this report. The following outlines are based on the information available in the abstracts.
Synthesis of 5-Fluoro-2,2'-cyclocytidine (General Approach)
A detailed protocol would be necessary to replicate the synthesis. The abstract of a relevant study suggests a reaction involving 2,2'-anhydro-1-β-D-arabinofuranosyl-5-fluorocytosine hydrochloride with various nucleophiles.
In Vitro Cytotoxicity Assay (General Approach)
The in vitro activity of 5-Fluoro-2,2'-cyclocytidine was assessed using cultured L-5178Y murine leukemia cells.[1] A typical protocol for such an assay would involve:
-
Cell Culture: Maintenance of L-5178Y cells in an appropriate culture medium supplemented with serum and antibiotics.
-
Drug Treatment: Exposure of the cells to a range of concentrations of 5-Fluoro-2,2'-cyclocytidine for a defined period.
-
Viability Assessment: Determination of cell viability using a suitable method, such as trypan blue exclusion or a metabolic assay (e.g., MTT).
-
IC50 Calculation: Calculation of the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Mechanism of Action Studies (General Approach)
To elucidate the mechanism of action, the following types of experiments were likely performed:
-
Radiolabeled Precursor Incorporation: Incubation of L-5178Y cells with radiolabeled thymidine in the presence or absence of 5-Fluoro-2,2'-cyclocytidine, followed by measurement of radioactivity in the acid-soluble and acid-insoluble fractions to assess DNA synthesis.[1]
-
Reversal Studies: Co-incubation of L-5178Y cells with 5-Fluoro-2,2'-cyclocytidine and various nucleosides (deoxycytidine, thymidine, deoxyuridine) to determine which can rescue the cells from the cytotoxic effects of the compound.[1]
Visualizations
Proposed Metabolic Activation and Mechanism of Action Pathway
Caption: Proposed pathway of 5-Fluoro-2,2'-cyclocytidine activation and its inhibitory effect on DNA synthesis.
Experimental Workflow for In Vitro Evaluation
References
Methodological & Application
Application Notes and Protocols: Flurocitabine Hydrochloride In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurocitabine (B1673482) hydrochloride is a fluorinated pyrimidine (B1678525) analog belonging to the class of nucleoside analogs. These compounds are structurally similar to endogenous nucleosides and are primarily investigated for their potential as anticancer agents. The mechanism of action for many fluorinated pyrimidines involves their role as antimetabolites, which interfere with the synthesis of nucleic acids, crucial for cell proliferation. This document provides detailed protocols for assessing the in vitro cytotoxicity of flurocitabine hydrochloride using common and well-established assays: the MTT assay, the Crystal Violet assay, and the Annexin V/PI apoptosis assay.
Mechanism of Action: Fluorinated Pyrimidine Analogs
Fluorinated pyrimidine analogs, such as 5-fluorouracil (B62378) (5-FU), exert their cytotoxic effects by disrupting DNA and RNA synthesis.[1] Once inside a cell, these analogs are metabolized into their active forms. One of the key mechanisms is the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine (B127349), a necessary component of DNA.[2] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a stable complex with TS, leading to a depletion of thymidine triphosphate (dTTP).[1][2] This inhibition disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. Furthermore, metabolites of fluorinated pyrimidines can be incorporated into both DNA and RNA, leading to dysfunction of these macromolecules and contributing to cytotoxicity.[1][2]
Caption: Generalized signaling pathway of fluorinated pyrimidine analogs.
Data Presentation: Representative Cytotoxicity of Fluorinated Pyrimidines
| Cell Line | Cancer Type | Compound | IC50 | Reference |
| AsPC-1 | Pancreatic Cancer | 5-FU | 3.08 µM | [3][4] |
| Capan-1 | Pancreatic Cancer | 5-FU | 0.22 µM | [3][4] |
| Mia-PaCa-2 | Pancreatic Cancer | 5-FU | 4.63 µM | [3][4] |
| T3M4 | Pancreatic Cancer | 5-FU | Not Reported | [3] |
| AsPC-1 | Pancreatic Cancer | Gemcitabine | 42.2 nM | [3] |
| Capan-1 | Pancreatic Cancer | Gemcitabine | 11.51 nM | [3] |
| Mia-PaCa-2 | Pancreatic Cancer | Gemcitabine | Not Reported | [3] |
| T3M4 | Pancreatic Cancer | Gemcitabine | Not Reported | [3] |
Experimental Protocols
The following are detailed protocols for assessing the in vitro cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT Assay Experimental Workflow.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
Caption: Crystal Violet Assay Experimental Workflow.
Materials:
-
Adherent cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Methanol
-
Crystal Violet solution (0.5% in 25% methanol)
-
33% Acetic Acid
-
24-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using a 24-well plate.
-
Incubation: Incubate the plate for the desired time.
-
Fixation: Gently wash the cells with PBS, then fix them with 100% methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add enough Crystal Violet solution to cover the bottom of each well. Incubate for 15-30 minutes at room temperature.
-
Washing: Carefully wash the wells with water to remove the excess stain and allow the plate to air dry.
-
Solubilization: Add 33% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Caption: Annexin V/PI Assay Experimental Workflow.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro cytotoxicity of this compound. The MTT and Crystal Violet assays are effective for determining overall cell viability, while the Annexin V/PI assay offers more detailed insights into the mechanism of cell death, specifically apoptosis. By employing these methods, researchers can effectively characterize the cytotoxic potential of this compound and further investigate its mechanism of action as a potential anticancer agent.
References
- 1. Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives as Potential Target of MetAP (Type II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H11ClFN3O4 | CID 3035515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Fludarabine Phosphate using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Fludarabine (B1672870) Phosphate, a purine (B94841) nucleoside analog, is a chemotherapeutic agent effectively used in the treatment of hematological malignancies such as B-cell chronic lymphocytic leukemia (CLL)[1][2]. As a prodrug, Fludarabine is converted in the body to its active form, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP). The primary mechanism of action of F-ara-ATP is the inhibition of DNA synthesis. It achieves this by inhibiting key enzymes like DNA polymerase alpha, ribonucleotide reductase, and DNA primase[1][3]. F-ara-ATP can also be incorporated into both DNA and RNA, leading to the termination of chain elongation and subsequent apoptosis (programmed cell death)[3][4][5][6].
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and determining the IC50 value of anticancer drugs[7][8][9]. This document provides a comprehensive protocol for determining the IC50 value of Fludarabine Phosphate in a relevant cancer cell line using the MTT assay.
Principle of the MTT Assay The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. This reduction is carried out by mitochondrial dehydrogenase enzymes, primarily succinate (B1194679) dehydrogenase[7][8]. The amount of formazan produced is directly proportional to the number of living cells[8]. These formazan crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color, therefore, reflects the number of viable cells, allowing for the quantification of cytotoxicity[7].
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., human leukemia or lymphoma cells).
-
Fludarabine Phosphate: Analytical grade.
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Trypsin-EDTA: 0.25%.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile[10].
-
MTT Reagent: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and stored at 4°C, protected from light[10][11].
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol[10].
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
96-well flat-bottom sterile microplates
-
Hemocytometer or automated cell counter
-
Microplate reader (spectrophotometer) with a 570 nm filter (a reference wavelength of 630 nm is optional)[8]
-
Multichannel pipette
-
Sterile conical tubes, pipettes, and pipette tips
-
Experimental Workflow
Caption: Workflow for determining the IC50 of Fludarabine Phosphate using the MTT assay.
Detailed Experimental Protocol
1. Cell Seeding (Day 1) a. Maintain the chosen cell line in a T-75 flask with a complete culture medium in a humidified incubator (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase.[7] b. Harvest the cells using Trypsin-EDTA (for adherent cells) or by centrifugation (for suspension cells). c. Determine the cell density and viability using a hemocytometer and trypan blue exclusion. Viability should be above 90%. d. Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 to 1 x 10^5 cells/mL). The optimal seeding density should be determined empirically for each cell line. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only to serve as a blank control for background absorbance.[8] g. Incubate the plate overnight to allow adherent cells to attach.[8]
2. Fludarabine Phosphate Treatment (Day 2) a. Prepare a stock solution of Fludarabine Phosphate (e.g., 10 mM in sterile PBS or DMSO). b. Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations. A suggested range could be from 0.01 µM to 100 µM. c. Set up the plate layout, including:
- Blank: Wells with culture medium only.
- Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the drug dilutions.
- Untreated Control: Cells in culture medium without any treatment.
- Test Wells: Cells treated with various concentrations of Fludarabine Phosphate. Each concentration should be tested in triplicate. d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
3. MTT Assay (Day 4 or 5) a. After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[7][8] b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[8] c. After the MTT incubation, carefully remove the medium containing MTT. For adherent cells, aspirate the medium without disturbing the cell layer. For suspension cells, centrifuge the plate and then carefully remove the supernatant. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][10] e. Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure the crystals are fully dissolved.[8][10]
4. Absorbance Measurement a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from turbidity.[8] b. The plate should be read within 1 hour of adding the solubilization solution.[8]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Cell Viability: Use the following formula for each drug concentration:
-
% Cell Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Generate Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the Fludarabine Phosphate concentration (X-axis).[7]
-
Determine IC50 Value: The IC50 is the drug concentration that reduces cell viability by 50%. This value can be determined by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) on the dose-response curve using software like GraphPad Prism or Microsoft Excel.[7]
Example Quantitative Data
The following table summarizes previously reported cytotoxicity data for Fludarabine (FAMP) against B-cell chronic lymphocytic leukaemia (CLL) cells in vitro, as determined by an MTT assay. These values can serve as a reference for expected outcomes.
| Clinical Response Category | Median LD50 (µg/mL) |
| Complete Response (CR) | 1.43 |
| Partial Response (PR) | 2.05 |
| No Response (NR) | 24.8 |
| Progressive Disease (PD) | 77.9 |
| (Data adapted from Morabito et al., 1998)[12] |
Mechanism of Action and Signaling Pathways
Fludarabine exerts its cytotoxic effects through multiple mechanisms. After conversion to its active triphosphate form (F-ara-ATP), it primarily inhibits DNA and RNA synthesis. This leads to cell cycle arrest and the induction of apoptosis. Several signaling pathways are implicated in Fludarabine's action.[1][3][4]
Caption: Simplified signaling pathways affected by Fludarabine leading to apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA transcription: a biochemical mechanism of action against chronic lymphocytic leukemia cells by fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro drug-induced cytotoxicity predicts clinical response to fludarabine in B-cell chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with Flurocitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurocitabine hydrochloride is a fluorinated anhydride (B1165640) analog of cytosine arabinoside. In vivo, it is hydrolyzed into two active antitumor substances: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU). These metabolites act as nucleoside analogs that interfere with DNA and RNA synthesis, leading to cytotoxicity in proliferating cancer cells. The clonogenic survival assay is a gold-standard in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony. This assay is crucial for assessing the cytotoxic and anti-proliferative effects of chemotherapeutic agents like this compound, providing valuable data on its efficacy in cancer cell lines.
This document provides a detailed protocol for performing a clonogenic survival assay to evaluate the effects of this compound on cancer cells. It also includes information on its mechanism of action and illustrative data presentation.
Data Presentation
The following table summarizes hypothetical quantitative data from a clonogenic survival assay performed with this compound on the A549 human lung carcinoma cell line. This data is for illustrative purposes to demonstrate the presentation of results.
| Cell Line | Treatment | Concentration (µM) | Plating Efficiency (%) | Surviving Fraction | IC50 (µM) |
| A549 | Control (DMSO) | 0 | 85.2 | 1.00 | 10.5 |
| Flurocitabine HCl | 1 | 75.1 | 0.88 | ||
| Flurocitabine HCl | 5 | 55.4 | 0.65 | ||
| Flurocitabine HCl | 10 | 43.5 | 0.51 | ||
| Flurocitabine HCl | 25 | 21.3 | 0.25 | ||
| Flurocitabine HCl | 50 | 8.5 | 0.10 |
Experimental Protocols
Clonogenic Survival Assay Protocol
This protocol outlines the steps for assessing the effect of this compound on the colony-forming ability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 1:7 (v/v) acetic acid:methanol
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80% confluent.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a predetermined density (e.g., 500 cells/well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day after seeding, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest drug treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plates to the incubator for the desired exposure time (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium to each well.
-
Incubate the plates for 10-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Add 1 mL of the fixation solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution to each well.
-
Incubate at room temperature for 20-30 minutes.
-
Carefully remove the staining solution and wash the plates with tap water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a cell survival curve.
-
Determine the IC50 value, which is the concentration of the drug that results in a 50% reduction in the surviving fraction.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the clonogenic survival assay.
Signaling Pathway
Caption: DNA damage response pathway activated by Flurocitabine HCl.
Application Notes and Protocols for Determining Flurocitabine Hydrochloride IC50 Values in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurocitabine hydrochloride, also known as N4-pentyloxy-carbonyl-5'-deoxy-5-fluorocytidine hydrochloride, is a fluoropyrimidine carbamate (B1207046) that functions as a prodrug. It is closely related to the well-established anticancer agent Capecitabine. This class of compounds exerts its cytotoxic effects through conversion to the active metabolite 5-fluorouracil (B62378) (5-FU).[1][2] 5-FU, in turn, disrupts DNA synthesis and function, leading to cell death, particularly in rapidly dividing cancer cells.[3][1][4][5] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency against various cancer cell lines.
These application notes provide detailed protocols for determining the IC50 values of this compound in cancer cells using common cell viability assays.
Data Presentation
Due to the limited publicly available IC50 data specifically for "this compound," the following table summarizes the reported antitumor activity of the closely related compound, Capecitabine, in human cancer xenograft models. A template is also provided for researchers to populate with their own experimental data.
Table 1: Antitumor Efficacy of Capecitabine in Human Cancer Xenograft Models
| Cancer Model | Compound | Therapeutic Index |
| CXF280 (Colon) | Capecitabine | >40 |
| CXF280 (Colon) | 5'-dFUrd | >20 |
| CXF280 (Colon) | 5-FUra | 2.0 |
| HCT116 (Colon) | Capecitabine | 5.1 |
| HCT116 (Colon) | 5'-dFUrd | 1.5 |
| HCT116 (Colon) | 5-FUra | <1.5 |
Data sourced from a study comparing the antitumor activities of Capecitabine with other fluoropyrimidines.[6]
Table 2: Template for Recording this compound IC50 Values
| Cancer Cell Line | This compound IC50 (µM) | Cell Viability Assay Used |
| e.g., MCF-7 (Breast) | MTT Assay | |
| e.g., A549 (Lung) | CellTiter-Glo® Assay | |
| e.g., HCT116 (Colon) | Resazurin Assay | |
| User-defined | ||
| User-defined |
Signaling Pathway
The mechanism of action for this compound is predicated on its conversion to 5-FU. The following diagram illustrates the key steps in this activation and the subsequent pathways leading to cytotoxicity.
Caption: Flurocitabine (Capecitabine) activation and cytotoxic pathways.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 value of this compound.
Caption: A stepwise workflow for determining IC50 values.
Experimental Protocols
Protocol 1: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % Viability against the logarithm of the drug concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using software like GraphPad Prism or similar.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
-
-
Plot the % Viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis as described for the MTT assay.
-
Conclusion
These protocols provide a framework for the reliable determination of this compound IC50 values in various cancer cell lines. The choice of assay may depend on the specific cell line and available equipment. Accurate IC50 determination is a fundamental component of the preclinical assessment of this and other potential anticancer compounds.
References
- 1. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Oncology [pharmacology2000.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensitivity of Leukemia Cell Lines to Flurocitabine Hydrochloride
Disclaimer: Information regarding the specific compound flurocitabine (B1673482) hydrochloride is limited in publicly available scientific literature. Therefore, this document utilizes data from a closely related and well-studied compound, fludarabine (B1672870) , as a proxy to provide representative insights into the potential effects on leukemia cell lines. The experimental protocols and methodologies described are broadly applicable for assessing the sensitivity of leukemia cells to cytotoxic agents.
Introduction
Fludarabine, a purine (B94841) nucleoside analog, is a cornerstone in the treatment of various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL). Its mechanism of action primarily involves the inhibition of DNA synthesis, leading to cell cycle arrest and the induction of apoptosis in cancerous cells. This document provides a summary of the cytotoxic and cytostatic effects of fludarabine on various leukemia cell lines, along with detailed protocols for key experimental assays.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of Fludarabine in Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| RPMI 8226 | Multiple Myeloma | 1.54 | |
| MM.1S | Multiple Myeloma | 13.48 | |
| MM.1R | Multiple Myeloma | 33.79 | |
| U266 | Multiple Myeloma | 222.2 | |
| BL2 | Burkitt's Lymphoma | 0.36 | |
| Dana | Burkitt's Lymphoma | 0.34 | |
| Oci-Ly1 | Diffuse Large B-cell Lymphoma | ~50% activity of 1µM Fludarabine | |
| HG-3 | Chronic Lymphocytic Leukemia | ~50% activity of 1µM Fludarabine | |
| MOLM-13 | Acute Myeloid Leukemia | ~0.2 | |
| MV4-11 | Acute Myeloid Leukemia | ~0.2 |
Table 2: Fludarabine-Induced Apoptosis in Leukemia Cells
| Cell Line/Patient Cells | Treatment | Apoptotic Cells (%) | Method | Citation |
| Chronic Lymphocytic Leukemia (Patient Samples) | 1 µg/mL Fludarabine (24h) | Significantly higher in responders vs. non-responders | Active Caspase-3 expression | [1][2] |
| HTLV-1-infected T-cells (MT-1, -2, -4, HUT102) | Fludarabine | Growth arrest and apoptosis observed | Annexin V staining | [3] |
Table 3: Effect of Fludarabine on Cell Cycle Distribution (Illustrative Example)
| Treatment Time (Hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| 0 (Control) | 55 | 30 | 15 | [4] |
| 6 | 50 | 15 | 35 | [4] |
| 12 | 45 | 5 | 50 | [4] |
| 24 | 40 | <1 | 60 | [4] |
Note: These values are for illustrative purposes to demonstrate the typical trend of S-phase depletion and G2/M arrest induced by DNA synthesis inhibitors like fludarabine.[4]
Signaling Pathways
Fludarabine exerts its effects through a multi-faceted mechanism primarily targeting DNA replication and inducing programmed cell death.
Caption: Fludarabine's mechanism of action in leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow for an MTT-based cell viability assay.
Materials:
-
Leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Flurocitabine hydrochloride (or fludarabine)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
6-well plates
-
This compound (or fludarabine)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed leukemia cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
6-well plates
-
This compound (or fludarabine)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat leukemia cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
References
- 1. The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rate of in vitro fludarabine-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Dosing Schedule for Fludarabine Phosphate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing schedules for Fludarabine (B1672870) Phosphate (B84403) (the phosphate salt of Flurocitabine) in various mouse models, based on preclinical research. The information is intended to guide the design and execution of in vivo studies for cancer therapy and other applications.
Quantitative Data Summary: Fludarabine Dosing in Preclinical Mouse Models
The following tables summarize the diverse dosing regimens of Fludarabine used in preclinical studies. These dosages have demonstrated efficacy in various cancer models and other experimental settings, both as a monotherapy and in combination with other agents.
Table 1: Fludarabine as a Single Agent or in Combination with Radiotherapy
| Cancer Type | Mouse Model | Administration Route | Dosage | Dosing Schedule | Combination Agent | Efficacy/Endpoint |
| Sarcoma (SA-NH) | Not Specified | Intraperitoneal (IP) | 800 mg/kg | Single dose 3 or 24 hours before irradiation | Single-dose photon irradiation | Enhanced radiation-induced local tumor control[1] |
| Mammary Carcinoma (MCA-K) | Not Specified | Intraperitoneal (IP) | 800 mg/kg | Single dose 3 or 24 hours before irradiation | Single-dose photon irradiation | Potentiated local tumor control induced by single-dose irradiation[1] |
| Leukemia (L1210) | CDF1 mice | Intraperitoneal (IP), Intravenous (IV), Oral (p.o.) | 135 mg/kg | Every 6 hours for 2 doses per day for 5 days | N/A | Antitumor efficacy assessed by mean survival time[2] |
| Chronic Lymphocytic Leukemia (CLL) | tcl1 transgenic tumor transplanted mice | Intraperitoneal (IP) | 35 mg/kg/day | 5 consecutive days | N/A | Characterization of T cell populations after treatment[3] |
Table 2: Fludarabine in Conditioning Regimens and for Immunomodulation
| Application | Mouse Model | Administration Route | Dosage | Dosing Schedule | Combination Agent(s) | Purpose/Outcome |
| Enhance human cell engraftment | SCID/beige (CB17.Cg-PrkdcscidLystbg-J/Crl) | Intraperitoneal (IP) | 200 mg/kg | Single dose 48 hours before intravenous injection of human cells | Sublethal irradiation (250 cGy) | Improved engraftment of human cord blood-derived CD34+ cells[4] |
| Prevent marrow graft rejection | Not Specified | Not Specified | 100 mg/kg/day | For 10, 19, or 27 days | Cyclophosphamide (B585) (50 or 100 mg/kg/day) | Preferentially depleted host T cells and prevented marrow rejection[5] |
| Reduce Graft-Versus-Host Disease (GVHD) | (BALB/C × C57BL/6) F1 recipients of C57BL/6 marrow | Intraperitoneal (IP) | 0.025 mg/kg | Twice weekly for 3 weeks, starting on day +1 post-transplant | N/A | Reduced incidence and severity of acute GVHD[6] |
| Augment Graft-Versus-Leukemia effect | B-cell leukemia (BCL-1) bearing (BALB/c x C57BL/6) F1 | Not Specified | 0.8 mg/kg | Two cycles of 5 days every 2 weeks | Cyclophosphamide (400 mg/kg IP) | Decreased incidence of GVHD and maintained graft-versus-leukemia effect[7] |
| Preconditioning for CAR-T therapy | NSG mice with Nalm-6-luc or Raji-luc xenografts | Intraperitoneal (IP) | Not specified | Not specified | Cyclophosphamide | Lymphodepletion prior to CD19 CAR-T cell infusion[8] |
Table 3: Fludarabine for Gene Targeting Applications
| Application | Mouse Model | Administration Route | Dosage | Dosing Schedule | Outcome |
| Increase efficiency of gene targeting in hepatocytes | Four-week-old mice | Intraperitoneal (IP) | 125 mg/kg | Three times per day for 1, 3, or 5 sequential days | Increased hF9 protein levels in plasma, indicating successful gene targeting[9] |
| Gene targeting in neonatal mice | One-week-old male neonatal mice | Intraperitoneal (IP) | 375 mg/kg | Single dose, with a second dose 1 day after vector injection | Increased hF9 levels in plasma[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the tables above. These protocols provide a general framework and should be adapted based on specific experimental goals, cell lines, and animal models.
Protocol 2.1: Evaluation of Fludarabine as a Radiosensitizer in Solid Tumors
This protocol is based on the study by Gregoire et al.[1].
-
Animal Model: Mice bearing 8-mm tumors (e.g., SA-NH sarcoma or MCA-K mammary carcinoma) in the right thigh.
-
Tumor Implantation:
-
Culture tumor cells to the exponential growth phase.
-
Inject an appropriate number of tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to the desired size (e.g., 8 mm).
-
-
Drug Preparation and Administration:
-
Prepare Fludarabine solution for intraperitoneal (IP) injection.
-
Administer a single dose of 800 mg/kg Fludarabine via IP injection.
-
-
Irradiation:
-
At 3 or 24 hours post-Fludarabine administration, deliver a single dose of photon irradiation to the tumor-bearing leg.
-
-
Endpoint Assessment:
-
Monitor tumor growth and local tumor control over a period of 100 days.
-
Assess normal tissue toxicity by evaluating skin reactions (e.g., epilation) and other relevant assays (e.g., jejunum crypt regeneration, leg contracture).
-
Calculate the dose modification factor (DMF) to quantify the enhancement of radiation-induced tumor control.
-
Protocol 2.2: Conditioning Regimen for Enhanced Human Cell Engraftment
This protocol is adapted from the work of Fugazza et al.[4].
-
Animal Model: Immunodeficient mice such as SCID/beige (CB17.Cg-PrkdcscidLystbg-J/Crl).
-
Conditioning Regimen:
-
Sublethally irradiate the mice with 250 cGy.
-
48 hours before cell transplantation, administer a single intraperitoneal (IP) injection of 200 mg/kg Fludarabine.
-
-
Human Cell Transplantation:
-
Prepare a single-cell suspension of human cord blood-derived CD34+ cells.
-
Inject the human cells intravenously into the conditioned mice.
-
-
Engraftment Analysis:
-
At a designated time point (e.g., 6 weeks post-transplantation), euthanize the mice.
-
Harvest hematopoietic organs (e.g., bone marrow, spleen).
-
Analyze for human cell chimerism (e.g., percentage of hCD45+ cells) using flow cytometry.
-
Protocol 2.3: Fludarabine Treatment in a Murine Leukemia Model
This protocol is based on a study in tcl1 transgenic tumor transplanted mice[3].
-
Animal Model: Syngeneic wildtype mice transplanted with primary tcl1tg tumor cells.
-
Disease Induction and Monitoring:
-
Transplant primary tcl1tg tumor cells into recipient mice.
-
Monitor disease onset by measuring tumor load in peripheral blood.
-
-
Treatment:
-
Once the tumor load in peripheral blood reaches a predetermined threshold (e.g., >30%), initiate treatment.
-
Administer Fludarabine via intraperitoneal (IP) injection at a dose of 35 mg/kg/day for 5 consecutive days.
-
-
Endpoint Analysis:
-
Collect blood samples from the tail vein at indicated time points.
-
Analyze T cell subsets (e.g., CD4+, CD8+, memory T cells, TH1, TH2) using flow cytometry to characterize the immunological effects of the treatment.
-
Visualizations: Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for evaluating Fludarabine as a radiosensitizer.
Caption: Workflow for Fludarabine-based conditioning regimen.
Caption: Workflow for Fludarabine treatment in a leukemia model.
Caption: Simplified signaling pathway of Fludarabine's mechanism of action.
References
- 1. Fludarabine improves the therapeutic ratio of radiotherapy in mouse tumors after single-dose irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fludarabine modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fludarabine as a cost-effective adjuvant to enhance engraftment of human normal and malignant hematopoiesis in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An immunoablative regimen of fludarabine and cyclophosphamide prevents fully MHC-mismatched murine marrow graft rejection independent of GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Fludarabine in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of cyclophosphamide and fludarabine combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Flurocitabine Hydrochloride in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific studies detailing the use of Flurocitabine hydrochloride in patient-derived xenograft (PDX) models are not extensively published. Therefore, the following application notes and protocols are based on generalized methodologies for evaluating fluoropyrimidine anticancer agents in PDX models. This compound is used as a representative compound of this class.
Introduction
Patient-derived xenograft (PDX) models, developed by implanting human tumor tissues directly into immunodeficient mice, have emerged as a highly valuable platform in preclinical oncology research.[1][2][3][4] These models are known to retain the histopathological and genetic characteristics of the original patient tumors, offering a more predictive model for evaluating the efficacy of novel anticancer agents compared to traditional cell line-derived xenografts.[4][5]
This compound is a fluorinated analogue of cytosine arabinoside.[6] In vivo, it is partially hydrolyzed into two active antitumor substances: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU).[6] As a fluoropyrimidine, its presumed mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death.[7][8][9] This document provides a comprehensive guide for the preclinical evaluation of this compound using PDX models.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in Colorectal Cancer PDX Models
| PDX Model ID | Tumor Type | Treatment Group | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value |
| CRX-001 | Colorectal Adenocarcinoma | Vehicle Control | 152.3 | 1258.7 | N/A | N/A |
| CRX-001 | Colorectal Adenocarcinoma | Flurocitabine HCl (50 mg/kg) | 149.8 | 489.2 | 61.1 | <0.01 |
| CRX-002 | Colorectal Adenocarcinoma | Vehicle Control | 155.1 | 1310.4 | N/A | N/A |
| CRX-002 | Colorectal Adenocarcinoma | Flurocitabine HCl (50 mg/kg) | 151.7 | 681.9 | 47.9 | <0.05 |
| CRX-003 | Colorectal Adenocarcinoma | Vehicle Control | 148.9 | 1195.3 | N/A | N/A |
| CRX-003 | Colorectal Adenocarcinoma | Flurocitabine HCl (50 mg/kg) | 153.2 | 958.1 | 19.8 | >0.05 (Not Significant) |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for implanting fresh human tumor tissue into immunodeficient mice.
Materials:
-
Fresh human tumor tissue collected from surgery in sterile transport media (e.g., DMEM or RPMI-1640 with antibiotics).[10]
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or NOG mice).[1][11]
-
Surgical instruments (sterile scalpels, forceps, scissors).
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Matrigel (optional).
-
Sterile saline solution.[10]
-
Animal housing under sterile conditions.
Procedure:
-
Tumor Tissue Preparation:
-
Within 2-4 hours of surgical resection, wash the fresh tumor tissue with sterile saline solution to remove any blood clots or necrotic tissue.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).[10]
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the immunodeficient mouse using an approved protocol.
-
Shave and sterilize the implantation site, typically the flank.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.[11]
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Post-Implantation Monitoring and Passaging:
-
Monitor the mice regularly (2-3 times per week) for tumor growth by measuring the tumor dimensions with calipers.[11]
-
Once a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor. A portion can be cryopreserved for future use, another portion fixed for histological analysis, and the remainder can be passaged into new cohorts of mice for expansion.[11]
-
Protocol 2: Preclinical Efficacy Study of this compound in PDX Models
This protocol describes the methodology for evaluating the antitumor activity of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-250 mm³.[12]
-
This compound.
-
Vehicle control solution (e.g., sterile saline or as recommended for the drug).
-
Dosing equipment (e.g., oral gavage needles, syringes for injection).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Study Initiation and Group Allocation:
-
Once tumors in the PDX-bearing mice reach the desired volume range (150-250 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[11]
-
Record the initial tumor volume and body weight of each mouse.
-
-
Drug Administration:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the drug to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal, or intravenous injection) and schedule (e.g., daily, twice weekly).[12]
-
Administer the vehicle solution to the control group using the same volume, route, and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.[11]
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.[12]
-
At the end of the study, euthanize the mice and resect the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumor samples can be collected for further analysis, such as histology, immunohistochemistry, or molecular profiling.
-
Visualizations
Caption: Experimental workflow for PDX model-based drug evaluation.
Caption: Putative signaling pathway of Flurocitabine action.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Unlocking the Power of PDX Mouse Clinical Trials in Oncology Drug Development | Scientist.com [app.scientist.com]
- 3. blog.championsoncology.com [blog.championsoncology.com]
- 4. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
- 8. Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
- 10. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. PDX Efficacy Services | The Jackson Laboratory [jax.org]
Application Notes and Protocols for the Quantification of Flucytosine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flucytosine (5-fluorocytosine, 5-FC), a synthetic antimycotic agent, is a fluorinated pyrimidine (B1678525) analogue. It is a prodrug that exerts its antifungal activity after conversion to its active metabolites, primarily 5-fluorouracil (B62378) (5-FU). The selective toxicity of flucytosine stems from the presence of cytosine deaminase in fungal cells, which is absent in mammalian cells, converting 5-FC to 5-FU.[1][2] Subsequently, 5-FU is further metabolized into 5-fluorouridine-5'-triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), which disrupt fungal RNA and DNA synthesis, respectively.[2] Given its mechanism of action and potential for dose-related toxicity, accurate quantification of flucytosine and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development.
This document provides detailed application notes and protocols for the analytical quantification of flucytosine and its key metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Flucytosine
Flucytosine is transported into fungal cells by cytosine permease. Inside the cell, it is converted to 5-fluorouracil by cytosine deaminase. 5-fluorouracil is then anabolized through two main pathways to form active metabolites that interfere with nucleic acid synthesis.
Analytical Methods and Protocols
A variety of analytical methods have been developed for the quantification of flucytosine and its metabolites. HPLC-UV methods are suitable for routine therapeutic drug monitoring of the parent drug, while LC-MS/MS offers higher sensitivity and specificity, enabling the simultaneous quantification of multiple metabolites.
Experimental Workflow Overview
The general workflow for the quantification of flucytosine and its metabolites from biological samples involves sample preparation, chromatographic separation, detection, and data analysis.
Protocol 1: Simultaneous Quantification of Flucytosine and 5-Fluorouracil by HPLC-UV
This protocol is adapted from a validated method for the simultaneous determination of flucytosine (5-FC) and 5-fluorouracil (5-FU) in human plasma.[2]
1. Sample Preparation
-
To 100 µL of plasma sample, add an internal standard solution. Two internal standards are recommended: 5-methylcytosine (B146107) (5-MC) for 5-FC and 5-chlorouracil (B11105) (5-CU) for 5-FU.[2]
-
Precipitate proteins by adding trichloroacetic acid.
-
Vortex mix the sample.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Octylsilica column (e.g., C8, 5 µm).[2]
-
Mobile Phase: 0.04 M phosphate (B84403) buffer, pH 7.0.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 266 nm using a diode array detector.[2]
-
Injection Volume: 20 µL.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to its respective internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
Quantitative Data Summary (HPLC-UV)
| Analyte | Linearity Range (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Recovery (%) | Precision (CV%) | Reference |
| Flucytosine (5-FC) | 4.816 - 192.6 | 0.3 | 91 - 120 | 0.8 - 6 | [2] |
| 5-Fluorouracil (5-FU) | 0.05368 - 5.368 | 0.05 | 91 - 120 | 0.8 - 6 | [2] |
Protocol 2: Quantification of Flucytosine in Human Serum by LC-MS/MS
This protocol is based on a validated LC-MS/MS method for the therapeutic drug monitoring of flucytosine.[3]
1. Sample Preparation
-
To 50 µL of serum, add an internal standard (e.g., stable isotopically labeled flucytosine, 2H15N-flucytosine).[3]
-
Precipitate proteins with a suitable organic solvent (e.g., methanol).
-
Vortex mix and then centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness if necessary, then reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Quantitative Data Summary (LC-MS/MS for Flucytosine)
| Analyte | Linearity Range (mg/L) | LLOQ (mg/L) | Accuracy (%) | Within-run Precision (CV%) | Between-run Precision (CV%) | Reference |
| Flucytosine | 2.00 - 100.0 | 2.00 | -11.1 to -1.4 | 1.6 - 4.3 | 0.0 - 5.4 | [3] |
Protocol 3: Simultaneous Quantification of 5-FU and its Metabolites by LC-MS/MS (Cell Culture Model)
This protocol is adapted from a method developed for the quantification of 5-FU and its metabolites in cultured cell models and their media.[4] While not validated for human plasma, it provides a strong basis for method development.
1. Sample Preparation
-
Cell Pellets:
- Incubate cells with the drug.
- Precipitate cellular proteins with methanol.[4]
- Centrifuge and collect the supernatant for analysis.
-
Culture Medium:
2. LC-MS/MS Conditions
-
LC System: HPLC system.
-
Column: dC18 Atlantis (3.5 µm, 100 mm x 2.1 mm i.d.).[4]
-
Mobile Phase: Isocratic elution with ammonium (B1175870) formate (B1220265) buffer/methanol/water (5/5/90, v/v/v).[4]
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[4]
-
Detection: MRM of specific transitions for each analyte.
Quantitative Data Summary (LC-MS/MS for 5-FU and Metabolites in Cell Culture)
| Analyte | Linearity Range (ng/mL) | Intra- and Inter-assay Variability (CV%) | Reference |
| 5-Fluorouracil (5-FU) | 2.5 - 150 | < 10 | [4] |
| 5-Fluorouridine (5-FUrd) | 2.5 - 150 | < 10 | [4] |
| 5-Fluoro-2'-deoxyuridine (5-FdUrd) | 2.5 - 150 | < 10 | [4] |
| 5-Fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP) | 2.5 - 150 | < 10 | [4] |
Discussion and Considerations
-
Internal Standards: The use of appropriate internal standards is critical for accurate and precise quantification, especially with LC-MS/MS. Stable isotope-labeled internal standards are preferred as they closely mimic the behavior of the analyte during sample preparation and analysis.
-
Matrix Effects: Biological matrices such as plasma and serum are complex and can cause ion suppression or enhancement in LC-MS/MS analysis. It is essential to evaluate and minimize matrix effects during method development and validation. This can be achieved through efficient sample cleanup, chromatographic separation, and the use of appropriate internal standards.
-
Metabolite Stability: The stability of flucytosine and its metabolites in biological samples under different storage conditions should be assessed to ensure the integrity of the results.
-
Method Validation: All quantitative analytical methods should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their reliability for the intended application. Validation parameters typically include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
These application notes and protocols provide a comprehensive guide for the quantification of flucytosine and its metabolites. The choice of method will depend on the specific research question, the required sensitivity, and the available instrumentation. For therapeutic drug monitoring of flucytosine, HPLC-UV can be a robust and cost-effective option. For detailed pharmacokinetic studies involving multiple metabolites, a validated LC-MS/MS method is indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of flucytosine and fluorouracil in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Flurocitabine Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Flurocitabine hydrochloride in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a primary focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorinated cytidine (B196190) analog. It is also known by its synonym, 5-Fluoro-2,2'-cyclocytidine.[1] As a nucleoside analog, it is investigated for its potential as an antineoplastic agent. Its mechanism of action is believed to be similar to other cytidine analogs, which involves the inhibition of DNA synthesis.[1][2]
Q2: What is the primary challenge when working with this compound in cell culture?
A primary challenge is achieving and maintaining the desired concentration in aqueous cell culture media due to its potentially limited solubility. Like many nucleoside analogs, this compound may require specific solvents and handling procedures to ensure it remains in solution and is bioavailable to the cells.
Q3: What is the expected mechanism of action for this compound?
As a fluorinated analog of cytidine, this compound is expected to interfere with nucleic acid synthesis. After cellular uptake, it is likely phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into the growing DNA strand, leading to chain termination and the inhibition of DNA replication, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.[2][3][4]
Solubility and Solution Preparation
Quantitative Solubility Data for Related Compounds
| Compound | Solvent | Solubility |
| 5-Fluoro-2'-deoxycytidine | DMSO | >20 mg/mL[5] |
| 5-Fluorocytosine (5-FC) | DMSO | ~0.2 mg/mL[6] |
| 5-Fluorocytosine (5-FC) | PBS (pH 7.2) | ~0.5 mg/mL[6] |
| 5-Fluorouracil (5-FU) | Water | 12.2 mg/mL[7] |
| 5-Fluorouracil (5-FU) | DMSO | 5 mg/mL[7] |
| 5-Fluorouracil (5-FU) | Ethanol | 10 mM[7] |
Troubleshooting Guide: Solubility Issues
Problem: this compound precipitate is visible in the stock solution or cell culture medium.
| Possible Cause | Suggested Solution |
| Low Solubility in Aqueous Solutions | Many nucleoside analogs have limited solubility in aqueous buffers like PBS or cell culture media. |
| Solution: Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[5] Subsequently, dilute the stock solution to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. | |
| Incorrect Solvent | The chosen solvent may not be appropriate for dissolving this compound. |
| Solution: Based on data from similar compounds, high-purity DMSO is a good first choice for creating a stock solution.[5] If DMSO is not suitable for your experimental setup, consider other organic solvents, but always perform a vehicle control to assess solvent toxicity. | |
| Precipitation Upon Dilution | The compound may precipitate out of the solution when the high-concentration stock is diluted into an aqueous medium. |
| Solution: To minimize precipitation, add the stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium. Pre-warming the cell culture medium to 37°C can also help to keep the compound in solution. | |
| pH of the Solution | The pH of the final solution can affect the solubility of the compound. |
| Solution: Ensure the pH of your final cell culture medium is within the optimal physiological range (typically 7.2-7.4). | |
| Improper Storage | Improper storage of the stock solution can lead to degradation or precipitation. |
| Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 279.65 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Method:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7965 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Concentration for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Method:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration for your experiment. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
Calculate the volume of stock solution needed: (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
In a sterile conical tube, add 10 mL of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the calculated volume (10 µL) of the 10 mM stock solution.
-
Mix the solution well by gentle inversion or pipetting.
-
Use this freshly prepared medium to treat your cells.
Note: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Visualizing the Mechanism of Action
Experimental Workflow for Assessing Cell Proliferation
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cell proliferation.
Caption: Workflow for determining the IC50 of this compound.
Proposed Signaling Pathway of this compound
This diagram illustrates the proposed mechanism of action for this compound as a DNA synthesis inhibitor.
Caption: Proposed pathway of this compound action.
References
- 1. Cytarabine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of DNA synthesis but not of poly-dAT synthesis by the arabinose analogue of cytidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. 5-Fluoro-2 -deoxycytidine = 98 HPLC, powder 10356-76-0 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. toku-e.com [toku-e.com]
Flurocitabine hydrochloride stability in DMSO and other solvents
This technical support center provides guidance on the stability and handling of flurocitabine (B1673482) hydrochloride in common laboratory solvents. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting flurocitabine hydrochloride?
A1: While specific data for this compound is limited, analogous compounds like gemcitabine (B846) hydrochloride can be dissolved in water or Dimethyl Sulfoxide (DMSO). For in vitro assays, DMSO is a common choice for creating concentrated stock solutions.
Q2: How should I store this compound solutions?
A2: Based on data for the related compound gemcitabine hydrochloride, it is recommended to prepare aliquots of stock solutions and store them at -20°C. Stock solutions of gemcitabine hydrochloride in DMSO are reported to be stable for up to 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound. For short-term storage (up to 35 days), solutions of gemcitabine hydrochloride have been shown to be chemically stable at room temperature (23°C) and at 4°C.
Q3: I observed crystal formation in my refrigerated this compound solution. What should I do?
A3: Crystal formation has been observed in refrigerated solutions of the similar compound gemcitabine hydrochloride and was associated with significant loss of the active compound. These crystals may not redissolve upon warming. To avoid this, it is recommended to store solutions at room temperature for short-term use or at -20°C for long-term storage. If crystals are observed, it is best to discard the solution and prepare a fresh one to ensure accurate experimental results.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for cytidine (B196190) analogs like this compound are likely to involve hydrolysis and deamination. The fluoropyrimidine structure may undergo enzymatic degradation by cytidine deaminase to form a uracil (B121893) analog. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions can help identify specific degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Prepare fresh solutions from powder for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C for long-term stability. |
| Inaccurate solution concentration. | Ensure the compound is fully dissolved. Use a calibrated balance for weighing the powder. | |
| Precipitate formation in aqueous solutions | Low solubility of the compound in aqueous media. | Prepare a high-concentration stock solution in DMSO and then dilute it in the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system. |
| Loss of compound activity over time | Chemical instability in the chosen solvent or storage conditions. | Perform a stability study to determine the optimal storage conditions for your specific experimental setup. An HPLC-based method can be used to monitor the compound's integrity over time. |
Stability and Solubility Data (Based on Analogous Compounds)
Table 1: Solubility of Gemcitabine Hydrochloride
| Solvent | Concentration |
| Water | 100 mM |
| DMSO | 20 mM |
Table 2: Stability of Gemcitabine Hydrochloride Solutions
| Concentration | Solvent/Solution | Storage Temperature | Duration | Stability Notes |
| 38 mg/mL | 0.9% Sodium Chloride or Sterile Water | 23°C (Room Temperature) | 35 days | Chemically stable. |
| 38 mg/mL | 0.9% Sodium Chloride or Sterile Water | 4°C (Refrigerated) | ≥ 14 days | Potential for crystal formation and significant loss of compound. |
| 0.1 and 10 mg/mL | 0.9% Sodium Chloride or 5% Dextrose in PVC bags | 4°C and 23°C | 35 days | Physically and chemically stable. |
| 38 mg/mL (in DMSO) | - | -20°C | Up to 6 months | Stable. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Stock Solution: a. Accurately weigh a sufficient amount of this compound powder. b. Dissolve the powder in DMSO to prepare a stock solution of known concentration (e.g., 10 mM). c. Ensure the compound is completely dissolved by gentle vortexing or sonication.
2. Stability Study Setup: a. Aliquot the stock solution into several sterile microcentrifuge tubes. b. Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C). c. At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition for analysis.
3. HPLC Analysis (Adapted from methods for Flucytosine): a. Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. A common mobile phase for related compounds is a 50:50 (v/v) mixture of a buffer (e.g., Tetra butyl ammonium (B1175870) hydrogen sulphate, pH 3.5) and methanol. b. Column: Use a C8 or C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Detection: Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 264 nm, which is used for flucytosine). d. Analysis: i. Dilute a sample from each time point and storage condition with the mobile phase to a suitable concentration for HPLC analysis. ii. Inject the diluted sample into the HPLC system. iii. Record the chromatogram and determine the peak area of this compound. e. Data Analysis: Compare the peak area of this compound at each time point to the peak area at time zero to calculate the percentage of the compound remaining. A significant decrease in the peak area indicates degradation.
4. Forced Degradation Study (Optional): To identify potential degradation products and establish the stability-indicating nature of the HPLC method, perform a forced degradation study. Expose the this compound solution to the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C
-
Basic: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C
Analyze the stressed samples by HPLC to observe any new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationships in a forced degradation study.
Troubleshooting inconsistent results in Flurocitabine hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Fludarabine (B1672870) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Fludarabine hydrochloride is significantly different from published values. What are the potential reasons?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivity to Fludarabine.[1][2] Factors such as the expression levels of deoxycytidine kinase (dCK), the enzyme responsible for activating Fludarabine, can significantly impact its cytotoxicity.[3][4]
-
Experimental Conditions: Variations in experimental parameters can lead to inconsistent results. These include:
-
Cell density: The number of cells seeded per well can affect drug efficacy.
-
Duration of drug exposure: Shorter or longer incubation times will alter the observed cytotoxicity.[5]
-
Serum concentration in media: Components in fetal bovine serum (FBS) can sometimes interact with the compound or affect cell growth rates.
-
-
Drug Stability and Storage: Improper storage of Fludarabine hydrochloride can lead to its degradation. It is crucial to follow the manufacturer's instructions for storage and handling.[6] Stock solutions should be prepared fresh or stored in aliquots at appropriate temperatures to avoid repeated freeze-thaw cycles.[7]
-
Assay Method: The type of cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different IC50 values as they measure different cellular parameters (e.g., metabolic activity vs. ATP content).[8]
Q2: I am observing high variability between replicate wells in my cell viability assay. What can I do to minimize this?
A2: High variability can obscure the true effect of Fludarabine. Here are some troubleshooting tips:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure even cell distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter drug concentration and cell growth. To mitigate this, either avoid using the outermost wells or fill them with sterile PBS or media.
-
Pipetting Errors: Calibrate your pipettes regularly and ensure proper pipetting technique to dispense accurate volumes of cells and drug solutions.
-
Reagent Preparation: Ensure all reagents, including the Fludarabine stock solution and assay reagents, are properly dissolved and mixed before use.
Q3: My cells are showing resistance to Fludarabine hydrochloride, even though they were initially sensitive. What could be the underlying mechanism?
A3: Acquired resistance to Fludarabine is a known phenomenon and can be attributed to several molecular changes:
-
Decreased Deoxycytidine Kinase (dCK) Activity: dCK is essential for the phosphorylation and activation of Fludarabine.[3][4] Downregulation or inactivating mutations in the DCK gene can lead to resistance.
-
Altered Signaling Pathways: Changes in signaling pathways that promote cell survival can confer resistance. For example, activation of the MAPK/ERK pathway has been implicated in reducing Fludarabine sensitivity.[9]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as those from the ABC transporter family, can reduce the intracellular concentration of the active drug.
-
Changes in Apoptosis Regulation: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins can make cells less susceptible to Fludarabine-induced cell death.[10]
Q4: How should I prepare and store my Fludarabine hydrochloride stock solutions for in vitro experiments?
A4: Proper preparation and storage are critical for maintaining the potency of Fludarabine hydrochloride.
-
Solvent Selection: Fludarabine hydrochloride is soluble in DMSO.[7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO) to minimize the volume of solvent added to your cell culture, which can have its own cytotoxic effects.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Studies have shown that fludarabine phosphate (B84403) solutions can be stable for extended periods when stored properly.[6][11] Protect the stock solution from light.[6]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment.
Data Presentation
Table 1: IC50 Values of Fludarabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | Not Specified | 48 | 13.48 (as µg/mL) | [2] |
| MM.1S | Multiple Myeloma | Not Specified | 48 | 13.48 (as µg/mL) | [2] |
| MM.1R | Multiple Myeloma | Not Specified | 48 | 33.79 (as µg/mL) | [2] |
| K562 | Chronic Myelogenous Leukemia | Clonogenic Survival | 4 | 3.33 | [12] |
| RPMI cells | Leukemia | Not Specified | Not Specified | 1.54 | |
| CLL-CII | Chronic Lymphocytic Leukemia | MTT | 24 | 1.17 | [10] |
| CLL-CII | Chronic Lymphocytic Leukemia | MTT | 48 | 0.70 | [10] |
| A2780 | Ovarian Carcinoma | SRB | 72 | >100 | [1] |
| A549 | Lung Carcinoma | SRB | 72 | >100 | [1] |
| HT29 | Colorectal Carcinoma | SRB | 72 | >100 | [1] |
| MCF7 | Breast Carcinoma | SRB | 72 | >100 | [1] |
| HH | Cutaneous T-cell Lymphoma | Resazurin | 72 | 0.016 | [1] |
| DERL-2 | Hepatosplenic T-cell Lymphoma | Resazurin | 72 | 0.081 | [1] |
| Oci-Ly1 | Diffuse Large B-cell Lymphoma | Resazurin | 72 | 1.2 | [1] |
| HG-3 | Chronic Lymphocytic Leukemia | Resazurin | 72 | 0.021 | [1] |
Note: IC50 values can vary significantly based on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Fludarabine hydrochloride
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of Fludarabine hydrochloride in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Fludarabine dilutions to the respective wells. Include vehicle control (e.g., DMSO-containing medium) wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium, MTT, and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Fludarabine concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Fludarabine's mechanism of action.
References
- 1. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fludarabine-mediated circumvention of cytarabine resistance is associated with fludarabine triphosphate accumulation in cytarabine-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of fludarabine phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 7. selleckchem.com [selleckchem.com]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases Fludarabine-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. termedia.pl [termedia.pl]
- 12. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Flurocitabine hydrochloride dosage for preclinical efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the preclinical dosage of Flurocitabine hydrochloride for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic fluorinated pyrimidine (B1678525) analogue belonging to the class of nucleoside analogues. Its mechanism of action is centered on the disruption of DNA and RNA synthesis in rapidly dividing cells, such as cancer cells. After cellular uptake, it is converted into its active triphosphate metabolites. These active forms exert their cytotoxic effects through two primary pathways:
-
Inhibition of Thymidylate Synthase (TS): The monophosphate metabolite of Flurocitabine binds to and inhibits thymidylate synthase, a critical enzyme for the synthesis of thymidine (B127349), a necessary component of DNA. Depletion of thymidine leads to the inhibition of DNA replication and repair, ultimately causing cell death.[1][2][3]
-
Incorporation into DNA and RNA: The triphosphate metabolites can be incorporated into both DNA and RNA strands.[1][2][3] This incorporation leads to chain termination, DNA damage, and interference with RNA processing and function, further contributing to cytotoxicity.
Q2: What are the critical first steps in determining an effective preclinical dose?
The initial dose determination for this compound should begin with in vitro cytotoxicity assays across a panel of relevant cancer cell lines.[4][5] The data from these assays, specifically the IC50 (half-maximal inhibitory concentration) values, will establish a baseline for the compound's potency and inform the dose range for subsequent in vivo studies.
Q3: How do I select the appropriate cancer cell lines for in vitro testing?
Cell line selection should be based on the intended clinical application of this compound. It is advisable to use a diverse panel that includes:
-
Cell lines from the target tumor type(s).
-
Cell lines with known mutations in relevant pathways (e.g., p53 status) that might influence drug sensitivity.[1]
-
Both sensitive and potentially resistant cell lines to understand the spectrum of activity.
Q4: What are the common mechanisms of resistance to fluoropyrimidine analogues?
Resistance to fluoropyrimidines can be intrinsic or acquired and can occur through various mechanisms, including:
-
Increased expression of Thymidylate Synthase (TS): Higher levels of the target enzyme can overcome the inhibitory effects of the drug.[6]
-
Altered drug metabolism: Decreased activity of enzymes required for the activation of Flurocitabine or increased activity of catabolic enzymes that break it down can reduce the concentration of its active metabolites.[7][8]
-
Changes in drug transport: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively remove the drug from the cell.[2]
-
Alterations in downstream signaling pathways: Changes in genes involved in cell cycle regulation, apoptosis, or DNA damage repair can make cells less susceptible to the drug's effects.[7]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Cell line instability or contamination.4. Inconsistent incubation times.[9] | 1. Ensure accurate cell counting and uniform seeding.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Perform regular cell line authentication and mycoplasma testing.4. Strictly adhere to the established incubation period for the assay. |
| No significant cytotoxicity observed even at high concentrations. | 1. The selected cell line is intrinsically resistant.2. The drug has poor cellular uptake.3. The drug is not being properly metabolized to its active form.4. The assay method is not sensitive enough. | 1. Test on a known sensitive cell line as a positive control.2. Consider using uptake enhancers or a different formulation if available.3. Analyze the expression of key activating enzymes in the cell line.4. Switch to a more sensitive cytotoxicity assay (e.g., from MTT to a luminescence-based assay). |
| Observed cytotoxicity at unexpectedly low concentrations. | 1. Error in drug dilution calculations.2. High sensitivity of the chosen cell line.3. Contamination of the drug stock with a more potent compound. | 1. Double-check all calculations and prepare fresh dilutions.2. Confirm the result with repeat experiments and consider it a characteristic of that cell line.3. Verify the purity of the drug stock. |
digraph "In_Vitro_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="In Vitro Experiment Issue", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; High_Var [label="High IC50 Variability?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; No_Effect [label="No Cytotoxicity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; High_Sens [label="Unexpectedly High\nSensitivity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Var [label="Check:\n- Seeding Density\n- Drug Dilutions\n- Cell Line Health\n- Incubation Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_No_Effect [label="Check:\n- Use Positive Control Cell Line\n- Assess Drug Uptake/Metabolism\n- Use a More Sensitive Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_High_Sens [label="Check:\n- Dilution Calculations\n- Confirm with Repeats\n- Verify Stock Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> High_Var; High_Var -> No_Effect [label="No"]; High_Var -> Sol_Var [label="Yes"]; Sol_Var -> End; No_Effect -> High_Sens [label="No"]; No_Effect -> Sol_No_Effect [label="Yes"]; Sol_No_Effect -> End; High_Sens -> Sol_High_Sens [label="Yes"]; Sol_High_Sens -> End; High_Sens -> End [label="No"]; }
In Vivo Experimentation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity and weight loss in animal models. | 1. The initial dose is too high.2. The dosing schedule is too frequent.3. The formulation is causing adverse effects.4. The animal strain is particularly sensitive. | 1. Perform a dose-range-finding study with lower doses.2. Reduce the dosing frequency (e.g., from daily to every other day).3. Evaluate the vehicle for toxicity in a separate control group.4. Consult literature for the tolerability of similar compounds in the chosen animal model. |
| Lack of tumor growth inhibition. | 1. The dose is too low to be efficacious.2. The tumor model is resistant to the drug's mechanism of action.3. Poor bioavailability of the drug with the chosen route of administration.4. Rapid drug clearance in the animal model. | 1. Escalate the dose, guided by tolerability data.2. Use a tumor model known to be sensitive to fluoropyrimidines as a positive control.3. Conduct pharmacokinetic (PK) studies to assess drug exposure.4. Adjust the dosing schedule based on PK data to maintain therapeutic concentrations. |
| Inconsistent tumor growth within the same group. | 1. Variation in the initial tumor size at the start of treatment.2. Inconsistent drug administration.3. Heterogeneity of the tumor xenograft. | 1. Randomize animals into groups only after tumors have reached a specific size range.2. Ensure precise and consistent administration technique (e.g., injection volume and site).3. If using patient-derived xenografts (PDXs), be aware of potential inherent heterogeneity. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 72 hours (or a predetermined appropriate time) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.[5][10][11][12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth.
-
Group Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Initiation: Begin treatment with this compound at various doses and schedules (e.g., 50 mg/kg, daily, intraperitoneal injection). Include a vehicle control group.
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record the body weight of each mouse at the same frequency as a measure of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the body weight data to assess toxicity.
-
Data Presentation
In Vitro Cytotoxicity Data
| Cell Line | IC50 (µM) of Flurocitabine HCl (72h) | Standard Deviation |
| HT-29 (Colon) | 5.2 | ± 0.8 |
| A549 (Lung) | 12.8 | ± 2.1 |
| MCF-7 (Breast) | 8.5 | ± 1.3 |
| PANC-1 (Pancreas) | 25.1 | ± 4.5 |
In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1250 | 0 | -2 |
| Flurocitabine HCl | 25 | Daily | 875 | 30 | -5 |
| Flurocitabine HCl | 50 | Daily | 450 | 64 | -12 |
| Flurocitabine HCl | 100 | Daily | 200 | 84 | -21 (Exceeds toxicity limit) |
| Flurocitabine HCl | 50 | Q2D* | 625 | 50 | -6 |
*Q2D: Every 2 days
References
- 1. Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors [mdpi.com]
- 2. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. In vitro studies of the toxicity of nucleoside analogues used in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 6. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluoropyrimidine resistance in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. probiocdmo.com [probiocdmo.com]
- 12. ijpbs.com [ijpbs.com]
Overcoming solubility issues with Flurocitabine hydrochloride formulation
Welcome to the technical support center for Flurocitabine hydrochloride formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing poor solubility of this compound in our aqueous formulation. What are the initial steps to troubleshoot this issue?
A1: Poor aqueous solubility of this compound, a weak base, can often be attributed to several factors. As an initial step, a systematic evaluation of the formulation's pH is recommended. The solubility of weak bases and their hydrochloride salts is typically pH-dependent.[1][2][3][4][5] Concurrently, consider the impact of the "common ion effect," where an excess of chloride ions in the medium can suppress the dissolution of the hydrochloride salt.[6][7][8]
Q2: How does the common ion effect specifically affect this compound solubility?
A2: The common ion effect is a critical consideration for hydrochloride salts.[6][9][7][8] When this compound is dissolved in a medium that already contains chloride ions (e.g., from hydrochloric acid used for pH adjustment or from a saline-based buffer), the equilibrium of the dissolution process can be shifted, leading to a decrease in solubility.[6][7] It is a misconception that forming a hydrochloride salt always enhances solubility, as this effect can sometimes make the salt less soluble than the free base, particularly in acidic environments like gastric fluid.[9]
Q3: What are the recommended strategies to enhance the solubility of this compound?
A3: Several strategies can be employed to improve the solubility of this compound:
-
pH Adjustment: Carefully adjusting the pH of the formulation can significantly impact solubility. For a weak base, altering the pH can shift the equilibrium towards the more soluble ionized form.[1][2][3][10][4][5]
-
Co-solvents: The addition of water-miscible organic solvents, or co-solvents, can increase the solubility of poorly soluble drugs.
-
Excipients: Utilizing solubility-enhancing excipients is a common and effective approach. These can include:
-
Surfactants: These agents can increase the permeability of the active ingredient to the dissolution medium.[11]
-
Cyclodextrins: These can form inclusion complexes with the drug, enhancing its solubility.[3][12]
-
Polymers: Certain polymers can be used to create amorphous solid dispersions, which have higher solubility than the crystalline form.[13]
-
-
Alternative Salt Forms: If the hydrochloride salt proves consistently problematic, exploring alternative salt forms, such as mesylates, could offer advantages due to higher intrinsic solubility and a lack of the common ion effect.[14]
Q4: Can the physical form of the this compound active pharmaceutical ingredient (API) affect its solubility?
A4: Yes, the solid-state properties of the API are crucial. Amorphous forms of a drug are generally more soluble than their crystalline counterparts due to their higher energy state.[13] Techniques such as creating amorphous solid dispersions can be employed to enhance solubility.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon pH adjustment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH shift to a region of lower solubility. | Systematically map the pH-solubility profile of this compound. | Identification of the optimal pH range for maximum solubility. |
| Common ion effect from HCl used for pH adjustment. | Use a different acid (e.g., methanesulfonic acid) for pH adjustment and compare solubility. | Increased solubility if the common ion effect was the primary issue. |
| Supersaturation and subsequent precipitation. | Consider the addition of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP). | Maintenance of a supersaturated state for a longer duration, improving bioavailability. |
Issue 2: Inconsistent dissolution profiles between batches.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in API particle size. | Characterize the particle size distribution of the API in each batch. | Correlation between particle size and dissolution rate, informing the need for particle size control. |
| Differences in the solid state of the API (polymorphism). | Perform solid-state characterization (e.g., XRD, DSC) on each batch. | Identification of different polymorphs with varying solubilities. |
| Inadequate mixing or distribution of excipients. | Review and optimize the manufacturing process parameters for blending. | Improved batch-to-batch consistency in dissolution. |
Quantitative Data Summary
The following table provides illustrative solubility data for this compound in various media. Note: This data is hypothetical and for demonstration purposes.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 7.0 | 25 | 1.5 |
| 0.1 M HCl | 1.0 | 25 | 5.2 |
| 0.1 M HCl with 0.9% NaCl | 1.0 | 25 | 3.8 |
| Phosphate Buffer | 6.8 | 25 | 2.1 |
| Water with 10% Ethanol | 7.0 | 25 | 4.5 |
| Water with 5% w/v HP-β-CD | 7.0 | 25 | 8.9 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Withdraw an aliquot from each vial, filter through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid, and dilute as necessary.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of the buffer.
Protocol 2: Evaluation of Co-solvent Effect on Solubility
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400).
-
Solvent Blend Preparation: Prepare a series of solvent blends by mixing the chosen co-solvent with water at different volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50%).
-
Solubility Determination: Follow steps 2-5 from Protocol 1 for each solvent blend.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizations
Caption: Troubleshooting workflow for Flurocitabine HCl solubility.
Caption: Logical relationships in overcoming solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 11. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 12. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
Preventing degradation of Flurocitabine hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gemcitabine (B846) hydrochloride (a fluorinated pyrimidine (B1678525) nucleoside analog, often referred to by the user-provided term "Flurocitabine hydrochloride") in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Gemcitabine hydrochloride solutions?
A1: Gemcitabine hydrochloride exhibits maximum stability in the pH range of 7.0–9.5.[1][2] However, due to its limited solubility at a pH of 6 or higher, practical storage and formulation often occur at a lower pH.[1][2] The reconstituted solution for injection typically has a pH between 2.7 and 3.3.[3] Degradation is catalyzed by both acidic and basic conditions, resulting in a U-shaped pH-rate profile.[1][2]
Q2: My refrigerated Gemcitabine hydrochloride solution has formed crystals. What should I do?
A2: Concentrated solutions of Gemcitabine hydrochloride (e.g., 38 mg/mL) are prone to crystallization when refrigerated at 4°C.[4] These crystals may not redissolve upon warming to room temperature, and their formation can lead to a significant loss of active drug content (20% to 35%).[4] It is recommended to avoid refrigerating concentrated solutions.[3][5] If crystals have formed, the solution should not be used.
Q3: How does temperature affect the stability of Gemcitabine hydrochloride in solution?
A3: Reconstituted Gemcitabine hydrochloride solutions are generally stable for up to 24 hours at a controlled room temperature of 20° to 25°C (68° to 77°F).[3][5] Studies have shown that solutions can be stable for extended periods (e.g., 35 days) at room temperature.[4][6] Elevated temperatures, such as 40°C and 70°C, are used to accelerate degradation in forced degradation studies and will significantly shorten the shelf-life of the solution.[2][7]
Q4: Is Gemcitabine hydrochloride sensitive to light?
A4: Exposure to or protection from light does not appear to significantly alter the stability of Gemcitabine hydrochloride in the solutions that have been tested.[4][8]
Q5: What are the primary degradation pathways for Gemcitabine hydrochloride in solution?
A5: The two main degradation pathways are hydrolysis and anomerization. In acidic conditions, Gemcitabine undergoes deamination (a form of hydrolysis) to form its inactive uridine (B1682114) analogue, 2',2'-difluorodeoxyuridine (dFdU).[7][9] In basic conditions, it can undergo anomerization to form its α-anomer.[2][7] Oxidative conditions can also lead to degradation.[10][11]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Precipitate or Crystal Formation | Solution was refrigerated, especially at high concentrations. | Do not use the solution. Prepare fresh and store at controlled room temperature (20-25°C). Avoid refrigeration of concentrated stock solutions.[3][4] |
| pH of the solution was adjusted to be too high, affecting solubility. | Gemcitabine has limited solubility at pH ≥ 6.[1][2] Ensure the final pH of your experimental solution is within a suitable range where the drug is soluble. | |
| Addition of other agents (e.g., sodium bicarbonate) and cold storage. | Crystallization is favored by the addition of bicarbonate and cold temperatures.[12][13] If alkalinization is necessary, prepare fresh and use immediately. | |
| Loss of Potency or Inconsistent Results | Degradation due to improper pH. | Verify the pH of your solution. Gemcitabine is most stable at neutral to slightly basic pH but is often formulated in acidic conditions for better solubility. Degradation is accelerated at very low or high pH.[1][2] |
| Degradation due to high temperature. | Ensure solutions are not exposed to high temperatures during storage or experiments unless part of a forced degradation protocol. | |
| Oxidative degradation. | If your solution contains components that could act as oxidizing agents, this may lead to degradation.[10][11] Prepare solutions fresh and consider purging with an inert gas like nitrogen if oxidative stress is a concern.[1] | |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of Gemcitabine. | Under acidic stress, expect a peak corresponding to the uridine analogue (dFdU).[7] Under basic stress, a peak for the α-anomer may appear.[2][7] Use appropriate reference standards to identify these degradation products. |
| Enzymatic degradation in biological samples. | In cell culture or plasma, Gemcitabine is rapidly converted to dFdU by cytidine (B196190) deaminase.[14][15] This is an expected metabolic inactivation, not a chemical stability issue. |
Data on Gemcitabine Hydrochloride Stability
Table 1: Effect of pH and Temperature on Gemcitabine Degradation
| Condition | Temperature (°C) | Duration | Remaining Gemcitabine (%) | Primary Degradation Product | Reference |
| 0.1 N HCl | 40 | 4 weeks | ~86% | Uridine Analogue (dFdU) | [7] |
| 0.1 N NaOH | 40 | 4 weeks | ~72% | α-Anomer, Uridine hydrolysis products | [7] |
| pH 2.5 | 70 | - | Accelerated Degradation | - | [1] |
| pH 7-9.5 | 70 | - | Region of Maximum Stability | - | [1][2] |
| pH 11.0 | 70 | - | Accelerated Degradation | 1-(2-deoxy-2,2-difluoro-α-D-erythro-ribopyranosyl)pyrimidin-2,4(1H,3H)-dione | [2] |
Table 2: Stability of Gemcitabine Hydrochloride in Common IV Solutions
| Concentration (mg/mL) | Vehicle | Storage Temperature (°C) | Duration | Stability | Reference |
| 0.1 and 10 | 0.9% NaCl | 4 and 23 | 35 days | Stable | [4] |
| 0.1 and 10 | 5% Dextrose | 4 and 23 | 35 days | Stable | [4] |
| 0.1, 10, and 38 | 0.9% NaCl & 5% Dextrose | 32 | 7 days | Stable | [4][6] |
| 38 (reconstituted vial) | 0.9% NaCl or Sterile Water | 4 | ≥ 14 days | Crystallization, 20-35% loss | [4] |
| 38 (reconstituted vial) | 0.9% NaCl or Sterile Water | 23 | 35 days | Stable | [4] |
| 0.1 and 10 | 0.9% NaCl in PO bags | 20-25 | 84 days | Stable | [16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Gemcitabine Hydrochloride
This protocol outlines a general procedure for investigating the stability of Gemcitabine hydrochloride under various stress conditions.
1. Objective: To identify potential degradation products and degradation pathways of Gemcitabine hydrochloride.
2. Materials:
-
Gemcitabine Hydrochloride reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water (Milli-Q or equivalent)
-
HPLC system with UV or PDA detector
-
pH meter, validated ovens, photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Gemcitabine hydrochloride (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at an elevated temperature (e.g., 70°C) for a specified time (e.g., 4 weeks).[1] Withdraw samples at various time points, neutralize with 1 N NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at an elevated temperature (e.g., 70°C) for a specified time (e.g., 4 weeks).[2] Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Store at room temperature for a specified time (e.g., 7 days).[11] Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a neutral pH buffer.[11]
-
Photodegradation: Expose the stock solution to UV light in a photostability chamber according to ICH guidelines.
4. Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining Gemcitabine and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method for Gemcitabine
This protocol provides a starting point for an HPLC method capable of separating Gemcitabine from its degradation products.
1. Objective: To quantify Gemcitabine hydrochloride and its impurities in solution.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][17]
-
Mobile Phase:
-
Isocratic: 90% water and 10% acetonitrile (B52724) (pH adjusted to 7.0).[17]
-
Gradient (for complex mixtures): Mobile Phase A: 0.1% Orthophosphoric acid in water. Mobile Phase B: 100% Methanol. A gradient program can be developed to separate impurities.[18]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[17]
-
Internal Standard (optional): Theophylline can be used as an internal standard.[17]
3. Procedure:
-
Prepare calibration standards of Gemcitabine hydrochloride at various concentrations.
-
Prepare samples from the stability/degradation studies, ensuring they are diluted to fall within the calibration range.
-
Inject standards and samples onto the HPLC system.
-
Integrate the peak areas and calculate the concentration of Gemcitabine and the relative percentage of any degradation products.
Visualizations
Caption: Chemical and enzymatic degradation pathways of Gemcitabine hydrochloride in solution.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalrph.com [globalrph.com]
- 6. Gemcitabine Hydrochloride - LKT Labs [lktlabs.com]
- 7. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. oaepublish.com [oaepublish.com]
- 16. Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags - GaBIJ [gabi-journal.net]
- 17. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchr.org [jchr.org]
Cell culture contamination issues with Flurocitabine hydrochloride
Welcome to the technical support center for Flurocitabine hydrochloride. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic nucleoside analog investigated for its potent anticancer activity. Its primary mechanism involves the inhibition of DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form, which competes with natural deoxynucleotides for incorporation into DNA. This incorporation leads to chain termination and induces apoptosis in rapidly dividing cancer cells.
Q2: How should I properly reconstitute and store this compound?
A2: this compound is typically supplied as a lyophilized powder. For cell culture use, it should be reconstituted in a sterile solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to use anhydrous, cell culture-grade DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light.
Q3: I observed a precipitate in my culture medium after adding this compound. Is this contamination?
A3: Not necessarily. This could be either microbial contamination or drug precipitation.[1] Drug precipitation can occur if the final solvent concentration is too high or if the drug's solubility limit in the culture medium is exceeded. Distinguishing between the two is critical. Precipitates from the drug will appear as non-motile, often crystalline structures, while bacterial contamination will show small, motile particles that increase in number over time.[2] Fungal contamination may appear as filamentous structures.[3]
Q4: My culture medium turned yellow and cloudy a day after adding the drug. What is the cause?
A4: A rapid drop in pH (indicated by the medium turning yellow) accompanied by turbidity is a classic sign of bacterial contamination.[2][4][5] Bacteria metabolize nutrients in the medium, producing acidic byproducts that lower the pH.[6] This is one of the most common types of contamination in cell culture.[6]
Q5: My cells are growing slowly and look unhealthy, but the medium is clear. What could be the issue?
A5: This is a common symptom of mycoplasma contamination.[7][8] Mycoplasma are very small bacteria that lack a cell wall and often do not cause visible turbidity or a pH change in the culture medium.[7][8][9] However, they can significantly alter cell metabolism, growth rates, and gene expression, compromising experimental results.[7][8] Routine testing for mycoplasma is highly recommended.[3][8]
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination (Bacteria, Yeast, Fungi)
If you observe turbidity, a rapid color change in the medium, or visible microorganisms under the microscope, follow these steps.
| Observation | Potential Cause | Immediate Action |
| Cloudy, yellow medium; small moving particles under microscope. | Bacterial Contamination[2][4] | 1. Immediately discard the contaminated culture(s) by autoclaving. 2. Decontaminate the entire biosafety cabinet and incubator.[3] 3. Do not attempt to save the culture with antibiotics, as this can lead to resistant strains. |
| White or gray floating clumps; filamentous structures visible. | Fungal (Mold) Contamination[4][5] | 1. Discard the contaminated culture(s) immediately. 2. Thoroughly clean and disinfect the incubator, paying attention to the water pan, which can be a source of fungal spores.[3] |
| Round or oval budding particles; medium may be clear initially. | Yeast Contamination[3][4] | 1. Discard the contaminated culture(s). 2. Review aseptic technique, as yeast is often introduced by the operator.[10] |
Issue 2: Distinguishing Drug Precipitation from Contamination
Use this guide if you observe particulate matter in your culture after adding this compound.
| Characteristic | Drug Precipitate | Bacterial Contamination | Fungal Contamination |
| Appearance | Crystalline, irregular shapes, often non-uniform. | Small (1-5 µm), uniform shapes (rods, spheres).[6] | Thread-like filaments (hyphae) or budding oval cells (yeast).[3] |
| Motility | Non-motile, may show Brownian motion (fidgeting).[2] | Often motile, directional movement.[2] | Non-motile. |
| Proliferation | Amount of precipitate should not increase over time. | Number of particles increases rapidly overnight.[2] | Filaments will grow and branch over days. |
| Medium Clarity | Medium remains clear. | Medium becomes uniformly turbid or cloudy.[2] | Medium may have fuzzy balls or a surface film.[5] |
| pH Change | No significant pH change. | Rapid drop in pH (medium turns yellow).[6] | pH may increase (turn pink) or decrease depending on the species.[11] |
Issue 3: Suspected Mycoplasma Contamination
Mycoplasma is a common and insidious contaminant that is not visible by standard microscopy.[7][9]
| Symptom | Potential Cause | Recommended Action |
| Reduced cell growth rate, changes in cell morphology, decreased transfection efficiency, altered metabolism.[7][8] | Mycoplasma Contamination | 1. Quarantine the suspected cell line immediately.[3] Do not use the same media bottles for other cultures.[12] 2. Test the culture supernatant using a PCR-based mycoplasma detection kit or a fluorescent stain (e.g., DAPI or Hoechst).[8][13] 3. If positive, discard the contaminated cells and any shared reagents. A thorough decontamination of the lab is recommended.[3] |
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
This protocol uses the direct inoculation method to confirm the sterility of a freshly prepared drug stock solution.[14]
-
Preparation : Prepare two sterile tubes, one containing 10 mL of Fluid Thioglycolate Medium (FTM) for detecting anaerobic and some aerobic bacteria, and another containing 10 mL of Soybean-Casein Digest Medium (SCDM or TSB) for aerobic bacteria and fungi.
-
Inoculation : Aseptically add 100 µL of the this compound stock solution to each tube.
-
Incubation : Incubate the FTM tube at 32.5 ± 2.5 °C and the SCDM tube at 22.5 ± 2.5 °C.[15]
-
Interpretation : Any sign of turbidity or cloudiness indicates microbial growth, and the stock solution is considered non-sterile.[16]
Protocol 2: Mycoplasma Detection via PCR
This is a general protocol for using a commercial PCR-based mycoplasma detection kit. Always follow the manufacturer's specific instructions.
-
Sample Collection : Collect 1 mL of supernatant from a cell culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 passages.
-
DNA Extraction : Centrifuge the supernatant to pellet any mycoplasma. Extract DNA from the pellet using the method specified in the kit.
-
PCR Amplification : Set up the PCR reaction by adding the extracted DNA, primers (provided in the kit), and PCR master mix. Include positive and negative controls.
-
Gel Electrophoresis : Run the PCR products on an agarose (B213101) gel.
-
Interpretation : Compare the band(s) from your sample to the positive and negative controls. The presence of a band at the expected size indicates mycoplasma contamination.
Visual Guides
Caption: Troubleshooting workflow for cell culture contamination issues.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. How to recognize bacterial contamination in your cell culture - Eppendorf Finland [eppendorf.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 8. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. westlab.com.au [westlab.com.au]
- 11. goldbio.com [goldbio.com]
- 12. Mycoplasma - UNC Lineberger [unclineberger.org]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sterility Testing - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. usp.org [usp.org]
- 16. rocker.com.tw [rocker.com.tw]
Adjusting pH for optimal Flurocitabine hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flurocitabine hydrochloride. The information focuses on the critical aspect of pH adjustment for optimal drug activity, stability, and solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for dissolving and storing this compound?
A1: While specific data for this compound is limited, based on analogous nucleoside hydrochlorides like Gemcitabine hydrochloride, it is recommended to dissolve the compound in a slightly acidic to neutral buffer (pH 6.0-7.4) for immediate use in cell culture experiments. For stock solutions, preparing a concentrated solution in sterile, nuclease-free water or a slightly acidic buffer (e.g., pH 5.0-6.0) may enhance initial solubility. However, long-term stability is likely greatest closer to neutral pH. It is crucial to perform stability studies for your specific experimental conditions.
Q2: How does pH affect the solubility of this compound?
A2: As a hydrochloride salt of a weakly basic compound, the solubility of this compound is expected to be pH-dependent. Solubility is generally higher in acidic conditions due to the protonation of the molecule. As the pH increases towards and beyond its pKa, the compound will become less protonated and likely less soluble. See Table 1 for an illustrative pH-solubility profile based on similar compounds.
Q3: What is the optimal pH for the biological activity of this compound?
A3: The optimal pH for biological activity in in-vitro assays is typically within the physiological range of the cell culture medium, which is usually pH 7.2-7.4. Drastic deviations from this range can affect not only the compound's stability and structure but also the health and metabolism of the cells, leading to confounding results.
Q4: How does this compound exert its cytotoxic effects?
A4: this compound is a prodrug that is anticipated to be metabolized within the cell to its active forms, including fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). These active metabolites can inhibit thymidylate synthase, a key enzyme in DNA synthesis, and can also be incorporated into DNA and RNA, leading to chain termination and inhibition of protein synthesis, ultimately resulting in cell death.
Q5: Can I adjust the pH of my cell culture medium after adding this compound?
A5: It is not recommended to adjust the pH of the medium after the addition of the compound. The pH of the cell culture medium should be pre-adjusted and stabilized before introducing this compound. This ensures that the initial concentration and activity of the compound are not compromised and that the cells are not subjected to additional stress from pH fluctuations.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has precipitated.
-
Question: Why is my this compound solution not clear, and how can I fix it?
-
Answer: Precipitation can occur if the pH of the solvent is too high, reducing the solubility of the hydrochloride salt.
-
Check the pH of your solvent: Ensure the pH is in a suitable range for solubility (typically slightly acidic to neutral).
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution, but be cautious as excessive heat can cause degradation.
-
Sonication: Use a sonicator bath for a short period to help break up aggregates and improve dissolution.
-
Re-dissolve at a lower pH: If precipitation persists, consider preparing a fresh stock solution in a buffer with a slightly lower pH (e.g., pH 5.0-6.0) and then diluting it into your final assay medium.
-
Issue 2: I am observing inconsistent results in my cytotoxicity assays.
-
Question: What could be causing the high variability in my experimental results with this compound?
-
Answer: Inconsistent results can often be traced back to issues with drug stability and solution preparation.
-
pH of the final medium: Ensure the pH of your cell culture medium is consistent across all experimental plates and is maintained within the optimal physiological range (pH 7.2-7.4) throughout the experiment. Even small variations in pH can affect the compound's stability and activity.
-
Age of the solution: this compound in solution may degrade over time. It is best practice to prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Buffer effects: The type of buffer used in your medium could potentially interact with the compound. If possible, maintain a consistent buffering system across all experiments.
-
Issue 3: The observed potency of this compound is lower than expected.
-
Question: Why might the IC50 value of this compound be higher than what is reported in the literature?
-
Answer: Lower than expected potency can be due to the degradation of the compound.
-
Check solution stability at experimental pH: Based on analogs like Gemcitabine, Flurocitabine may be susceptible to hydrolysis at certain pH values. In acidic conditions, deamination can occur, while basic conditions might lead to other forms of degradation.[1]
-
Review preparation and storage: Ensure that stock solutions are stored at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from the frozen stock.
-
Data Presentation
Table 1: Illustrative pH-Solubility Profile for this compound (Note: This data is hypothetical and based on the expected behavior of similar nucleoside hydrochloride compounds. Actual solubility should be determined experimentally.)
| pH | Expected Solubility Category | Rationale |
| 2.0 | High | The amine groups are fully protonated, maximizing solubility of the hydrochloride salt. |
| 4.0 | High to Moderate | The compound is still predominantly in its protonated, soluble form. |
| 6.0 | Moderate | Approaching the pKa of the amine groups may lead to a decrease in the proportion of the protonated species. |
| 7.4 | Low to Moderate | At physiological pH, a significant portion of the compound may be in its less soluble free base form. |
| 8.0 | Low | The compound is likely to be predominantly in its free base form, leading to lower aqueous solubility. |
Table 2: Expected pH-Stability Profile for this compound in Aqueous Solution (Note: This profile is inferred from stability studies of the analogous compound, Gemcitabine hydrochloride, and should be confirmed experimentally for this compound.)
| pH Range | Expected Stability | Predominant Degradation Pathway (Hypothesized) |
| 1.0 - 4.0 | Moderate to Low | Acid-catalyzed hydrolysis (e.g., deamination).[1] |
| 4.0 - 6.0 | Moderate | Slower rate of hydrolysis. |
| 6.0 - 8.0 | High | Region of maximum stability.[2] |
| 8.0 - 10.0 | Moderate to Low | Base-catalyzed hydrolysis and/or anomerization.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions at Various pH Values
-
Prepare Buffers: Prepare a series of sterile buffers (e.g., phosphate-citrate buffers) at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of the desired buffer to the powder to create a concentrated stock solution. Vortex gently until the powder is completely dissolved.
-
pH Verification: Measure the pH of the concentrated stock solution using a calibrated pH meter and adjust if necessary with dilute HCl or NaOH.
-
Final Dilution: Prepare the final working concentrations by diluting the stock solution in the appropriate buffer or cell culture medium that has been pre-equilibrated to the desired pH.
-
Sterilization: If necessary, sterile-filter the final solution using a 0.22 µm syringe filter.
Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium (pre-warmed and pH adjusted to 7.2-7.4).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours) in a CO2 incubator at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for pH adjustment of this compound.
Caption: Metabolic activation and mechanism of action of Flurocitabine.
References
Flurocitabine hydrochloride experimental variability and controls
Welcome to the Technical Support Center for Flurocitabine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Disclaimer: this compound is a specialized research compound, and publicly available data on its experimental behavior is limited. The guidance provided here is based on established principles for working with related nucleoside analogs, such as fluoropyrimidines and cytarabine (B982) analogs, and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound stock solutions to ensure stability?
A1: Based on stability data for the related compound gemcitabine (B846) hydrochloride, it is recommended to prepare stock solutions in 0.9% sodium chloride or 5% dextrose injection. For short-term storage, solutions are generally stable at room temperature (20-25°C) for up to 24-35 days.[1][2] Long-term storage at 4°C may lead to crystallization, which may not redissolve upon warming.[1] If refrigeration is necessary, monitor for crystal formation. If crystals appear, the solution may have a significantly reduced concentration of the active compound.[1]
Q2: What is the expected mechanism of action for this compound?
A2: this compound is a fluorinated analog of cytosine arabinoside.[3] Like other fluoropyrimidine analogs, it is expected to function as an antimetabolite.[4][5] After cellular uptake, it is likely phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into DNA and RNA, leading to the inhibition of DNA and RNA synthesis and function, ultimately triggering cell death.[4][5] One of its metabolites, arabinosyl-fluorouracil (ara-FU), is also an active antitumor substance.[3]
Q3: I am observing high variability in my in vitro cytotoxicity assays. What are the common causes?
A3: High variability in cytotoxicity assays with nucleoside analogs can stem from several factors. Inconsistent cell seeding density across wells is a primary cause. Ensure your cell suspension is homogenous before and during plating. Another common issue is the "edge effect" in 96-well plates, where wells on the perimeter experience more evaporation and temperature fluctuation. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for your experimental samples.
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT/XTT)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers lead to varied metabolic activity. 2. Edge effects: Evaporation and temperature fluctuations in outer wells. | 1. Improve seeding technique: Thoroughly mix cell suspension. Use a multichannel pipette with care. Perform a cell count before seeding. 2. Mitigate edge effects: Fill outer wells with sterile PBS or media to act as a humidity barrier. |
| Low signal or absorbance readings | 1. Insufficient cell number: Too few cells result in a weak metabolic signal. 2. Incorrect incubation time: The incubation period may be too short for the drug to exert its effect. | 1. Optimize cell density: Perform a cell titration experiment to find the linear range for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug exposure time. |
| Inconsistent IC50 values across experiments | 1. Variability in stock solution: Degradation of the compound due to improper storage. 2. Cell passage number: Different cell passages can have varying sensitivity to the drug. | 1. Ensure stock solution integrity: Prepare fresh stock solutions or aliquot and store them appropriately. Avoid repeated freeze-thaw cycles. 2. Standardize cell passage: Use cells within a consistent and narrow passage number range for all experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for Nucleoside Analog Solutions (Based on Gemcitabine Hydrochloride Data)
| Concentration | Vehicle | Storage Temperature | Stability Duration | Notes |
| 38 mg/mL (reconstituted vial) | Sterile Water | Room Temperature (23°C) | Up to 35 days | Refrigeration (4°C) may cause irreversible crystallization.[1] |
| 0.1 - 10 mg/mL | 0.9% NaCl or 5% Dextrose | Room Temperature (23°C) | At least 35 days | Physically and chemically stable.[1] |
| 0.1 - 10 mg/mL | 0.9% NaCl or 5% Dextrose | Refrigerated (4°C) | At least 35 days | Monitor for crystal formation, though less likely at lower concentrations.[1] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: A logical flowchart for troubleshooting experimental variability.
References
Best practices for storing Flurocitabine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing Flurocitabine hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] To maintain its integrity, it is recommended to keep it in a tightly sealed container to protect it from moisture and air. For long-term storage, freezer conditions are often recommended for hydrochloride salts of pharmaceutical compounds.[4] Always refer to the manufacturer's specific recommendations if available.
Q2: How should I handle this compound in the laboratory?
A2: When handling this compound, it is important to use personal protective equipment, including gloves, and eye protection.[3][4] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.[1] Avoid contact with skin and eyes.[3]
Q3: Is this compound sensitive to light?
Q4: What are the signs of degradation of this compound?
A4: Physical signs of degradation can include a change in color, caking of the powder, or a noticeable odor. Chemically, degradation would be identified by the appearance of new peaks in analytical tests like HPLC, indicating the formation of impurities.
Q5: How stable is this compound in solution?
A5: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. Generally, hydrochloride salts of nucleoside analogs can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[6] It is recommended to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8°C) and protected from light. The stability of 5-fluorocytosine (B48100), a related compound, has been studied in aqueous solutions, and such studies can provide insights into potential stability issues.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock. | Prepare a fresh stock solution from solid compound that has been stored correctly. Perform an analytical check (e.g., HPLC) on the new stock solution to confirm its purity and concentration. |
| Precipitate forms in the stock solution | The solution may be supersaturated, or the compound is degrading. The common ion effect in acidic solutions can also reduce solubility.[7] | Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared. Consider adjusting the pH of the buffer if the common ion effect is suspected. |
| Loss of compound activity over time | The compound may be unstable under the experimental conditions (e.g., temperature, pH, light exposure). | Review the experimental protocol to identify potential stability risks. Conduct a small-scale stability study under your specific experimental conditions to determine the rate of degradation. |
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following table illustrates a typical data summary from a forced degradation study for a hydrochloride salt of a pharmaceutical compound, as would be conducted under ICH guidelines.
| Stress Condition | Condition Details | Time Points | Typical % Degradation (Illustrative) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours | 5-15% | Hydrolytic cleavage of glycosidic bond, deamination |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 4, 8, 24 hours | 10-25% | Opening of the pyrimidine (B1678525) ring, hydrolysis |
| Oxidation | 3% H₂O₂ at room temp. | 2, 4, 8, 24 hours | < 5% | N-oxidation |
| Thermal | 80°C | 24, 48, 72 hours | < 2% | Minimal degradation |
| Photolytic | UV light (254 nm) and visible light | 24, 48, 72 hours | 5-10% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light.
-
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for hydrolysis and oxidation; 24, 48, 72 hours for thermal and photolytic).
-
Sample Preparation: For hydrolytic studies, neutralize the samples before analysis. For thermal and photolytic studies, dissolve the solid in the initial solvent. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Long-Term Stability Study (ICH Guidelines)
This protocol is based on ICH guidelines for stability testing of new drug substances.
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the samples in the proposed commercial packaging or a container that mimics it.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH for 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Inferred degradation pathways for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability studies of 5-fluorocytosine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Flurocitabine Hydrochloride vs. Cytarabine in Leukemia Models: A Comparative Guide
A head-to-head comparison of flurocitabine (B1673482) hydrochloride and the established antimetabolite cytarabine (B982) in leukemia models reveals a landscape defined by a well-characterized incumbent and a sparsely documented challenger. While cytarabine's mechanisms and efficacy are extensively validated, data on flurocitabine hydrochloride remains limited, necessitating a comparison built on its known chemical properties and the activities of its metabolites.
This guide provides a detailed comparison based on the available scientific information. Due to the scarcity of direct comparative studies, this document summarizes the individual characteristics of each compound, drawing inferences for a comparative context.
Mechanism of Action
Both this compound and cytarabine are nucleoside analogs that primarily target DNA synthesis in rapidly dividing cancer cells, a hallmark of leukemia. However, their precise pathways to cytotoxicity differ.
This compound: This compound is a fluorinated analog of cytarabine and functions as a prodrug. In the body, it is hydrolyzed into two active metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU)[1][2].
-
Arabinosyl-fluorocytosine (ara-FC): As a cytidine (B196190) analog, it is anticipated to be phosphorylated to its triphosphate form, ara-FCTP. This active metabolite can then be incorporated into the growing DNA chain, leading to chain termination and inhibition of DNA polymerase.
-
Arabinosyl-fluorouracil (ara-FU): This metabolite is a fluoropyrimidine. Its triphosphate form, ara-FUTP, can be incorporated into RNA, interfering with RNA processing and function. Additionally, its deoxyribonucleotide form can inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" in cancer cells.
Cytarabine (ara-C): A well-established anti-leukemic agent, cytarabine is a pyrimidine (B1678525) nucleoside analog.[3] Its mechanism of action is well-documented:
-
Intracellular Activation: Cytarabine is transported into the cell and is converted to its active triphosphate form, cytarabine triphosphate (ara-CTP), through a series of phosphorylation steps.[4][5][6][7]
-
Inhibition of DNA Synthesis: Ara-CTP is a potent inhibitor of DNA polymerase.[4][5] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the DNA strand.
-
DNA Chain Termination: Once incorporated into the DNA, the arabinose sugar of ara-CTP hinders the rotation of the sugar-phosphate backbone, preventing further elongation of the DNA chain and triggering apoptosis (programmed cell death).[6][7]
The dual-metabolite action of this compound suggests a broader potential mechanism of action compared to cytarabine, theoretically targeting both DNA and RNA synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flurocitabine (5-Fluorocyclocytidine) | 抗肿瘤药物 | MCE [medchemexpress.cn]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is Cytarabine used for? [synapse.patsnap.com]
- 7. What is the mechanism of Cytarabine? [synapse.patsnap.com]
A Comparative Analysis of the Cytotoxic Profiles of Flucytosine Hydrochloride and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Flucytosine hydrochloride (5-FC) and 5-Fluorouracil (B62378) (5-FU), two structurally related fluoropyrimidine compounds. While both are utilized in therapeutic contexts, their mechanisms of action and, consequently, their cytotoxic profiles against mammalian cells differ significantly. This analysis is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies.
Executive Summary
The fundamental difference in the cytotoxicity of Flucytosine hydrochloride and 5-Fluorouracil lies in their mechanism of action. 5-Fluorouracil is a potent antimetabolite that directly exerts cytotoxic effects on a broad range of cancer cell lines. In contrast, Flucytosine hydrochloride is a prodrug that exhibits minimal cytotoxicity to mammalian cells due to the absence of the enzyme cytosine deaminase, which is required for its conversion to the active compound, 5-FU. This inherent selectivity makes Flucytosine an effective antifungal agent, while 5-FU is a widely used chemotherapeutic drug.
Comparative Cytotoxicity Data
The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for 5-Fluorouracil in various human cancer cell lines and for Flucytosine in a mammalian cell line.
Table 1: Cytotoxicity of 5-Fluorouracil (5-FU) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 1.48 (after 5 days of exposure)[1] |
| HT-29 | Colorectal Adenocarcinoma | 11.25 (after 5 days of exposure)[1] |
| MCF-7 | Breast Adenocarcinoma | 25[2] |
| HeLa | Cervical Adenocarcinoma | >15.625 µg/ml (significant decrease in viability at this concentration)[3] |
| HNO-97 | Tongue Squamous Cell Carcinoma | 2[4] |
| ESCC cell lines (range) | Esophageal Squamous Cell Carcinoma | 1.00 to 39.81[5] |
Table 2: Cytotoxicity of Flucytosine (5-FC) in a Mammalian Cell Line
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Nontransgenic Melanoma Cells | Melanoma | 3870[6] |
Note: The significantly higher IC50 value for Flucytosine in mammalian cells underscores its low intrinsic cytotoxicity in the absence of cytosine deaminase.
Mechanism of Action: A Tale of Two Pathways
The differential cytotoxicity of 5-FU and Flucytosine is a direct result of their distinct mechanisms of action at the cellular level.
5-Fluorouracil (5-FU): Direct Cytotoxicity
5-FU is readily taken up by cells and converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. The inhibition of TS leads to a "thymineless death" by disrupting DNA replication and repair.
-
Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, leading to errors in RNA processing and protein synthesis, ultimately triggering apoptosis.
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be misincorporated into DNA, causing DNA damage and inducing apoptosis.
The induction of apoptosis by 5-FU is often mediated through the p53 tumor suppressor pathway and involves the activation of caspases, which are key executioners of programmed cell death[7][8].
Flucytosine (5-FC): Prodrug with Selective Activation
Flucytosine itself is not cytotoxic. Its therapeutic activity relies on its conversion to 5-FU. This conversion is catalyzed by the enzyme cytosine deaminase . While this enzyme is present in fungi and some bacteria, it is absent in mammalian cells.[9][10][11] This enzymatic difference is the basis for Flucytosine's selective toxicity. In fungal cells, Flucytosine is readily converted to 5-FU, leading to the same cytotoxic effects as direct 5-FU administration. In mammalian cells, the lack of cytosine deaminase means that Flucytosine is not efficiently converted to 5-FU, resulting in significantly lower cytotoxicity.[9][10][11]
Caption: Comparative mechanism of action of 5-FU and 5-FC.
Experimental Protocols
The determination of cytotoxicity and IC50 values for both Flucytosine hydrochloride and 5-Fluorouracil is predominantly carried out using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Flucytosine hydrochloride and 5-Fluorouracil stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Flucytosine hydrochloride and 5-Fluorouracil in complete medium. Remove the medium from the wells and add 100 µL of the various drug concentrations. Include a control group with medium only. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: A simplified workflow of the MTT assay for cytotoxicity testing.
Conclusion
The comparative analysis of Flucytosine hydrochloride and 5-Fluorouracil reveals a clear distinction in their cytotoxic profiles against mammalian cells. 5-Fluorouracil is a broadly cytotoxic agent effective against a variety of cancer cell lines, as evidenced by its low micromolar IC50 values. Its mechanism of action involves the direct interference with DNA and RNA synthesis. In stark contrast, Flucytosine hydrochloride exhibits minimal cytotoxicity to mammalian cells due to the lack of the necessary activating enzyme, cytosine deaminase. This makes it a highly selective antifungal agent but an ineffective direct anticancer drug for mammalian cells.
For researchers in drug development, this comparison highlights the principle of targeted therapy through prodrug activation. The selective cytotoxicity of Flucytosine in fungal cells provides a model for developing anticancer therapies that are activated specifically within the tumor microenvironment, thereby minimizing systemic toxicity. Future research could explore the targeted delivery of cytosine deaminase to tumor cells to sensitize them to Flucytosine, a strategy that has been investigated in the context of gene therapy.[6]
References
- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Preferential cytotoxicity of cells transduced with cytosine deaminase compared to bystander cells after treatment with 5-flucytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abis-files.agu.edu.tr [abis-files.agu.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Transfer of the bacterial gene for cytosine deaminase to mammalian cells confers lethal sensitivity to 5-fluorocytosine: a negative selection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Flucytosine? [synapse.patsnap.com]
A Comparative Guide: Flurocitabine Hydrochloride vs. Ara-C on DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Flurocitabine hydrochloride and its active metabolite, N4-hydroxycytidine (NHC), against the established antimetabolite, Cytarabine (Ara-C), on DNA synthesis. The information presented herein is curated from preclinical and in vitro studies to assist researchers in understanding the distinct and overlapping mechanisms of these two potent nucleoside analogs.
Executive Summary
This compound, a prodrug of the ribonucleoside analog N4-hydroxycytidine (NHC), and Cytarabine (Ara-C), a deoxycytidine analog, both interfere with nucleic acid synthesis, a critical pathway for cell proliferation. While Ara-C is a well-established inhibitor of DNA synthesis through chain termination, the primary antiviral mechanism of NHC is the induction of lethal mutagenesis in viral RNA. However, emerging evidence suggests that NHC can also impact mammalian DNA through indirect mechanisms, including the generation of reactive oxygen species (ROS) and potential incorporation into the host genome after conversion to its deoxyribose form. This guide dissects their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and visualizes the involved cellular pathways.
Mechanism of Action
This compound (N4-hydroxycytidine)
This compound is metabolized to its active form, N4-hydroxycytidine (NHC). While extensively studied for its antiviral properties against RNA viruses, its effects on mammalian DNA synthesis are an area of active investigation. The proposed mechanisms include:
-
Indirect DNA Damage via Reactive Oxygen Species (ROS): NHC can be metabolized by cytidine (B196190) deaminase, leading to the generation of hydroxylamine. This process, in the presence of copper ions, can induce the production of reactive oxygen species (ROS), which in turn can cause oxidative damage to DNA[1][2][3].
-
Potential for DNA Incorporation: As a ribonucleoside analog, NHC's primary targets are RNA polymerases. However, it is hypothesized that NHC-diphosphate can be a substrate for ribonucleotide reductase, leading to the formation of its deoxyribose counterpart (NHC-deoxyribonucleoside diphosphate). This deoxy-analog could then be phosphorylated and potentially incorporated into host cell DNA, leading to mutations[4].
Ara-C (Cytarabine)
Ara-C is a well-characterized deoxycytidine analog that directly inhibits DNA synthesis. Its mechanism is more direct and understood:
-
Competitive Inhibition of DNA Polymerase: Once inside the cell, Ara-C is phosphorylated to its active triphosphate form, Ara-CTP. Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for binding to DNA polymerases[5][6][7].
-
DNA Chain Termination: Upon incorporation into a growing DNA strand, the arabinose sugar moiety of Ara-C hinders the formation of the phosphodiester bond with the next nucleotide, effectively terminating DNA chain elongation[6][8]. This leads to the accumulation of DNA strand breaks and the activation of the DNA damage response.
Quantitative Data Comparison
Direct comparative studies on the inhibition of DNA synthesis between this compound (NHC) and Ara-C in the same cancer cell line are limited in the public domain. However, data from separate studies provide insights into their relative potencies.
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| N4-hydroxycytidine (NHC) | HaCaT (Human keratinocyte) | Cytotoxicity (SRB assay) | Cell Viability | ~5.41 µM (10 days) | [4] |
| N4-hydroxycytidine (NHC) | A549 (Human lung carcinoma) | Cytotoxicity (SRB assay) | Cell Viability | ~13.83 µM (10 days) | [4] |
| Ara-C (Cytarabine) | CCRF-CEM (Human T-cell lymphoblastoid) | Cytotoxicity | Cell Viability | 6.30 nM | [5] |
| Ara-C (Cytarabine) | CCRF-HSB-2 (Human T-cell lymphoblastoid) | Cytotoxicity | Cell Viability | 10.4 nM | [5] |
| Ara-C (Cytarabine) | MOLT-4 (Human T-cell lymphoblastoid) | Cytotoxicity | Cell Viability | 10.0 nM | [5] |
| Ara-C (Cytarabine) | HL-60 (Human promyelocytic leukemia) | Cytotoxicity (MTT assay) | Cell Viability | ~2.5 µM (24h) | [9] |
| Ara-C (Cytarabine) | HL60 (Human promyelocytic leukemia) | Cytotoxicity | Cell Viability | 37 ± 6.1 nM | [6] |
| Ara-C (Cytarabine) | ML-1 (Human myeloblastic leukemia) | Cytotoxicity | Cell Viability | 17 ± 1.9 nM | [6] |
Note: The IC50 values for NHC are for general cytotoxicity and not specifically for DNA synthesis inhibition. The IC50 values for Ara-C are more directly linked to its antiproliferative effects stemming from DNA synthesis inhibition. Direct comparison of these values should be made with caution due to the different cell lines and assay conditions.
Experimental Protocols
[3H]-Thymidine Incorporation Assay for DNA Synthesis Inhibition
This is a classic and widely used method to quantify the rate of DNA synthesis in proliferating cells and to assess the inhibitory effects of compounds like nucleoside analogs.
Objective: To determine the concentration-dependent inhibition of DNA synthesis by this compound or Ara-C.
Materials:
-
Cancer cell line of interest (e.g., HL-60, CCRF-CEM)
-
Complete cell culture medium
-
This compound and Ara-C stock solutions
-
[3H]-Thymidine (specific activity ~20 Ci/mmol)
-
Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions
-
Ethanol (B145695), 95%
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 104 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Ara-C for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Radiolabeling: Add [3H]-Thymidine to each well (e.g., 1 µCi/well) and incubate for a defined period (e.g., 4 hours) to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting and DNA Precipitation:
-
Terminate the incubation by placing the plate on ice.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold PBS to remove unincorporated [3H]-Thymidine.
-
Precipitate the DNA by washing the filters with ice-cold 10% TCA, followed by 5% TCA.
-
Wash the filters with 95% ethanol to remove the TCA.
-
-
Scintillation Counting:
-
Dry the filters completely.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of DNA synthesis inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of DNA synthesis is inhibited)[10].
-
Signaling Pathways and Logical Relationships
Diagram 1: Mechanism of Action on DNA Synthesis
Caption: Comparative mechanisms of Flurocitabine and Ara-C on DNA synthesis.
Diagram 2: Downstream DNA Damage Response Pathways
Caption: Downstream signaling following DNA damage by Flurocitabine and Ara-C.
Diagram 3: Experimental Workflow for Comparing DNA Synthesis Inhibition
Caption: Workflow for [3H]-Thymidine incorporation assay.
Conclusion
This compound and Ara-C represent two distinct classes of nucleoside analogs with different primary mechanisms for inhibiting cell proliferation. Ara-C is a direct and potent inhibitor of DNA synthesis via DNA chain termination. In contrast, the effect of this compound's active metabolite, NHC, on DNA synthesis in mammalian cells appears to be more indirect, primarily through the induction of oxidative DNA damage, with a potential for direct incorporation into DNA that requires further investigation.
The quantitative data, though not from direct head-to-head comparisons in the same leukemia cell lines, suggest that Ara-C has a significantly lower IC50 for cytotoxicity in leukemia cells than NHC does in the tested solid tumor and keratinocyte lines. This highlights the potent and targeted effect of Ara-C on DNA replication in rapidly dividing cancer cells.
For researchers, the choice between these compounds would depend on the specific research question. Ara-C serves as a well-defined tool for studying the direct consequences of DNA synthesis inhibition and the resulting DNA damage response. This compound, on the other hand, offers a model for investigating the cellular responses to oxidative DNA damage and the potential for ribonucleoside analogs to affect genomic integrity. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific molecular consequences of these two compounds on DNA synthesis in various cancer models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxidative DNA Damage by N4-hydroxycytidine, a Metabolite of the SARS-CoV-2 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]
- 5. Effects of cytosine arabinoside on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Flurocitabine Hydrochloride and Cytarabine
For Immediate Release
In the landscape of cancer chemotherapy, particularly in the treatment of hematological malignancies, the emergence of drug resistance remains a critical obstacle. This guide provides a comprehensive comparison of flurocitabine (B1673482) hydrochloride and the long-established antimetabolite, cytarabine (B982). We delve into their mechanisms of action, the molecular underpinnings of resistance, and the potential for cross-resistance between these two nucleoside analogs. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and to inform the development of next-generation therapies.
Executive Summary
Flurocitabine hydrochloride is a fluorinated analog of cytarabine, developed with the aim of overcoming some of the limitations of its predecessor. Both drugs are pro-drugs that require intracellular activation to exert their cytotoxic effects. While they share a common therapeutic target—DNA synthesis—subtle differences in their metabolism and interaction with cellular machinery may lead to distinct resistance profiles. Understanding these differences is paramount for optimizing their clinical use and for the rational design of new agents that can circumvent resistance.
Mechanisms of Action: A Tale of Two Analogs
Both this compound and cytarabine are nucleoside analogs that disrupt DNA replication, primarily in rapidly dividing cancer cells. However, the specifics of their activation and cytotoxic effects exhibit key distinctions.
Cytarabine (ara-C) , an analog of deoxycytidine, is transported into the cell and sequentially phosphorylated by deoxycytidine kinase (dCK), deoxycytidylate kinase (dCMPK), and nucleoside diphosphate (B83284) kinase (NDPK) to its active triphosphate form, ara-CTP.[1] Ara-CTP then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation.[2][3] Its incorporation into the DNA strand also induces strand breaks and triggers apoptosis.[2]
This compound is a prodrug that is hydrolyzed in vivo to two active metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU) .
-
Arabinosyl-fluorocytosine (ara-FC): As a close structural analog of cytarabine, ara-FC is presumed to follow a similar activation pathway, being converted to ara-FCTP, which then inhibits DNA polymerase.
-
Arabinosyl-fluorouracil (ara-FU): This metabolite is an analog of fluorouracil (5-FU). The active metabolites of 5-FU are known to exert their cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase (TS) by fluorodeoxyuridine monophosphate (FdUMP), which leads to a depletion of thymidine (B127349) triphosphate (dTTP) necessary for DNA synthesis, and incorporation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) into RNA and DNA, respectively, leading to disruption of their functions.[4][5][6]
The dual mechanism of action conferred by the two active metabolites of this compound could potentially offer a broader spectrum of anticancer activity compared to cytarabine alone.
Signaling Pathways and Experimental Workflows
To understand the intricacies of drug action and resistance, it is crucial to visualize the involved cellular pathways and the experimental procedures used to study them.
Caption: Metabolic activation pathways of Flurocitabine HCl and Cytarabine.
References
- 1. Inhibition of fludarabine metabolism by arabinosylcytosine during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of fludarabine and arabinosylcytosine on multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Problems related to resistance to cytarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
Acquired Resistance to Flurocitabine Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of acquired resistance to fluoropyrimidine chemotherapy, with a focus on Flurocitabine hydrochloride. Due to the limited availability of in vitro resistance data specific to this compound, this guide will leverage the extensive research on its closely related analogue, 5-Fluorouracil (5-FU), as a proxy. This compound is a prodrug that is metabolized into the active anti-tumor agents arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU), the latter of which shares key metabolic and cytotoxic pathways with 5-FU. Therefore, the mechanisms of acquired resistance to 5-FU are highly relevant to understanding potential resistance to this compound.
Comparison of In Vitro Acquired Resistance: Fluoropyrimidines and Alternative Nucleoside Analogs
The development of acquired resistance is a significant challenge in cancer therapy. The following table summarizes the fold resistance observed in various cancer cell lines developed to be resistant to 5-FU, Gemcitabine (B846), and Cytarabine, which are other commonly used nucleoside analogs. This data provides a quantitative comparison of the degree of resistance that can be expected to develop in vitro.
| Drug | Parental Cell Line | Resistant Cell Line | Fold Resistance (IC50 Resistant / IC50 Parental) | Cancer Type |
| 5-Fluorouracil (5-FU) | HCT116 | HCT116/5-FUR | ~2.5[1] | Colorectal Cancer |
| SW480 | SW480/5-FU | ~1.8[2] | Colorectal Cancer | |
| NUGC-3 | NUGC-3/5-FUR | Not specified, but resistance established[1] | Gastric Cancer | |
| Gemcitabine | MIA-PaCa-2 | MIA-G | >1000[2] | Pancreatic Cancer |
| HL-60 | HL/ara-C20 (cross-resistance) | ~6[3][4] | Acute Myeloid Leukemia | |
| Cytarabine (Ara-C) | HL-60 | HL/ara-C20 | 20[3][4] | Acute Myeloid Leukemia |
| B6 ALL | B6 ALL/Ara-C Resistant | >100[5] | Acute Lymphoblastic Leukemia |
Mechanisms of Acquired Resistance to Fluoropyrimidines
Acquired resistance to fluoropyrimidines like 5-FU, and by extension this compound, is a multifactorial process. The primary mechanisms can be broadly categorized as follows:
-
Alterations in Drug Metabolism and Transport:
-
Upregulation of Dihydropyrimidine Dehydrogenase (DPD): DPD is the rate-limiting enzyme in the catabolism of 5-FU. Increased DPD activity leads to enhanced drug inactivation and reduced availability of active metabolites.
-
Downregulation of Activating Enzymes: Enzymes such as orotate (B1227488) phosphoribosyltransferase (OPRT) and thymidine (B127349) kinase (TK) are crucial for the conversion of 5-FU into its active cytotoxic metabolites. Reduced expression or activity of these enzymes impairs drug activation.
-
Altered Nucleoside Transporter Expression: Changes in the expression of transporters like the human equilibrative nucleoside transporter 1 (hENT1) can affect the cellular uptake of the drug and its metabolites.
-
-
Modifications of the Drug Target:
-
Overexpression of Thymidylate Synthase (TS): TS is the primary target of the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). Increased levels of TS protein can titrate out the inhibitory effect of the drug.
-
Mutations in the TS Gene (TYMS): While less common, mutations in the FdUMP binding site of TS can reduce the drug's inhibitory activity.
-
-
Dysregulation of Downstream Signaling Pathways:
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins can render cancer cells resistant to drug-induced cell death.
-
Activation of Survival Pathways: Signaling pathways such as PI3K/Akt/mTOR and MAPK can be activated to promote cell survival and proliferation, counteracting the cytotoxic effects of the chemotherapy.
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of an EMT phenotype has been associated with increased resistance to various chemotherapeutic agents, including 5-FU.
-
Experimental Protocols
Protocol 1: Establishment of 5-FU Resistant Cancer Cell Lines
This protocol describes a common method for generating 5-FU resistant cancer cell lines through continuous exposure to escalating doses of 5-FU.
Materials:
-
Parental cancer cell line (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Fluorouracil (5-FU) stock solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting kit (e.g., CCK-8) or hemocytometer
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line: a. Seed cells in a 96-well plate at an appropriate density. b. After 24 hours, treat the cells with a range of 5-FU concentrations. c. After 72 hours of incubation, assess cell viability using a CCK-8 assay or similar method. d. Calculate the IC50 value, which is the concentration of 5-FU that inhibits cell growth by 50%.
-
Initiate Resistance Induction: a. Culture the parental cells in a medium containing a low concentration of 5-FU (e.g., the IC10 or IC20). b. Continuously culture the cells in this drug-containing medium, passaging them as they reach confluence.
-
Dose Escalation: a. Once the cells are growing steadily in the initial 5-FU concentration, gradually increase the drug concentration in the culture medium. A stepwise increase of 1.5 to 2-fold is common. b. Monitor the cells closely for signs of toxicity and allow them to adapt to each new concentration before the next increase.
-
Maintenance and Characterization: a. Continue this process for several months until the cells can proliferate in a significantly higher concentration of 5-FU (e.g., 5-10 times the initial IC50). b. At this point, the resistant cell line is established. It is advisable to maintain the resistant cell line in a medium containing a maintenance dose of 5-FU to preserve the resistant phenotype. c. Characterize the resistant cell line by determining its new IC50 to 5-FU and comparing it to the parental line to calculate the fold resistance. d. Further characterization can include analyzing the expression of genes and proteins known to be involved in 5-FU resistance.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol outlines the steps for assessing cell viability after drug treatment.[2]
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Drug of interest (e.g., this compound, 5-FU)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: a. Prepare serial dilutions of the drug in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug). c. Incubate the plate for 48-72 hours.
-
Viability Assessment: a. Add 10 µL of the CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. b. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways in Fluoropyrimidine Resistance
Caption: Key mechanisms of acquired resistance to fluoropyrimidines.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Stepwise process for in vitro generation of drug-resistant cell lines.
References
- 1. dovepress.com [dovepress.com]
- 2. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub [sci-hub.red]
- 4. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro studies on gemcitabine combinations with other antiblastics [air.unimi.it]
Validating the In Vivo Antitumor Efficacy of Fluoropyrimidine Carbamates: A Comparative Guide
An initial search for "Flurocitabine hydrochloride" did not yield results for a compound with that exact name in published literature. The query consistently identified Capecitabine (B1668275) (chemical name: N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine), a widely studied oral fluoropyrimidine carbamate (B1207046) with a similar chemical structure. This guide will focus on the extensive in vivo data available for Capecitabine as the scientifically validated compound aligning with the probable intent of the query.
Capecitabine is an orally administered prodrug that is enzymatically converted to the cytotoxic agent 5-fluorouracil (B62378) (5-FU) preferentially at the tumor site. This targeted delivery mechanism enhances its antitumor activity while mitigating systemic toxicity compared to intravenous 5-FU administration. This guide provides a comparative overview of its in vivo efficacy, supported by experimental data and protocols.
Comparative Antitumor Efficacy in Human Cancer Xenograft Models
In vivo studies using human cancer xenografts in immunodeficient mice are crucial for evaluating the preclinical efficacy of anticancer agents. Capecitabine has demonstrated a broad spectrum of antitumor activity across various cancer models, often showing superior efficacy and a better safety profile than other fluoropyrimidines like 5-FU and tegafur-uracil (B1207778) (UFT).[1][2][3]
Table 1: Comparison of Antitumor Activity in Colon Cancer Xenografts
| Xenograft Model | Compound | Dose (mg/kg/day) | T/C Ratio (%)* | Therapeutic Index | Reference |
| CXF280 (Colon) | Capecitabine | 100 | <1 | >40 | [2] |
| 5'-dFUrd | 50 | 10 | >20 | [2] | |
| 5-FU | 25 | 20 | 2.0 | [2] | |
| HCT116 (Colon) | Capecitabine | 100 | 15 | 5.1 | [2] |
| 5'-dFUrd | 50 | 45 | 1.5 | [2] | |
| 5-FU | 25 | 70 | <1.5 | [2] |
*T/C Ratio (%): (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher antitumor activity.
The data clearly indicates that Capecitabine has a significantly higher therapeutic index compared to both 5'-dFUrd (an intermediate metabolite) and 5-FU in both highly sensitive (CXF280) and moderately sensitive (HCT116) colon cancer models.[2]
Mechanism of Action: Tumor-Selective Activation
Capecitabine's efficacy is rooted in its multi-step enzymatic activation pathway, which leverages the higher expression of the enzyme thymidine (B127349) phosphorylase (dThdPase) in tumor tissue compared to normal tissue.[1][3][4] This leads to the preferential generation of cytotoxic 5-FU within the tumor, maximizing its effect on cancer cells while minimizing exposure to healthy tissues.[1][5]
The key steps are:
-
Absorption: Capecitabine is absorbed intact through the intestinal mucosa.[4]
-
Liver Metabolism: It is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR).[4]
-
Conversion: Cytidine deaminase, primarily in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[4]
-
Tumor-Specific Activation: Finally, thymidine phosphorylase (dThdPase), an enzyme found at significantly higher levels in many solid tumors, converts 5'-DFUR into the active drug, 5-fluorouracil (5-FU).[1][4]
5-FU then exerts its anticancer effect by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, leading to cell death.
Experimental Protocols
The validation of Capecitabine's in vivo efficacy relies on standardized animal study protocols. Below is a representative methodology for a human cancer xenograft study.
Objective: To compare the antitumor efficacy of orally administered Capecitabine with intravenously administered 5-FU in nude mice bearing human colon cancer xenografts.
Materials & Methods:
-
Cell Lines and Culture: Human colon carcinoma cell lines (e.g., HCT116, CXF280) are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: Cultured cancer cells are harvested and subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Mice are randomized into control and treatment groups.
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Capecitabine Group: Receives Capecitabine orally, once daily, for 14-21 days.
-
5-FU Group: Receives 5-FU intravenously at its maximum tolerated dose.
-
-
Efficacy Assessment: The primary endpoint is tumor growth inhibition. Body weight and clinical signs of toxicity are monitored as safety endpoints.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical comparisons between groups are performed using appropriate tests (e.g., ANOVA).
Conclusion
In vivo experimental data robustly supports the antitumor efficacy of Capecitabine, a fluoropyrimidine carbamate that functions as a tumor-activated prodrug of 5-FU. Comparative studies demonstrate its superiority over traditional 5-FU and other related compounds in terms of both a wider therapeutic window and a more favorable safety profile.[1][2] Its unique mechanism of action, relying on the elevated levels of thymidine phosphorylase in tumor tissues, provides a clear rationale for its clinical use in various solid tumors.[4][5]
References
- 1. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The rational development of capecitabine from the laboratory to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor selective delivery of 5-fluorouracil by capecitabine, a new oral fluoropyrimidine carbamate, in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapy: A Comparative Guide to Flurocitabine Hydrochloride (NUC-3373) Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer treatments has led to the development of novel therapeutic agents that target specific molecular pathways. One such promising agent is flurocitabine (B1673482) hydrochloride, also known as NUC-3373. This next-generation thymidylate synthase (TS) inhibitor has been engineered to overcome the limitations of traditional fluoropyrimidines like 5-fluorouracil (B62378) (5-FU). This guide provides a comprehensive comparison of NUC-3373 in combination with standard chemotherapeutics and immunotherapies, supported by preclinical and clinical data.
Superior Pharmacokinetics and a Favorable Safety Profile
NUC-3373 is a phosphoramidate (B1195095) transformation of 5-fluorodeoxyuridine (FUDR) designed to bypass the key resistance mechanisms that limit the efficacy of 5-FU.[1] It does not require enzymatic activation to the same extent as 5-FU and is resistant to degradation by dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[2] This results in a significantly longer plasma half-life of approximately 10 hours compared to 8-14 minutes for 5-FU, allowing for more sustained exposure of cancer cells to the active metabolite, fluorodeoxyuridine-monophosphate (FUDR-MP).[1]
Preclinical studies have demonstrated that NUC-3373 generates substantially higher intracellular levels of FUDR-MP compared to 5-FU.[1][3] This leads to more potent inhibition of thymidylate synthase, a critical enzyme in DNA synthesis and repair.[3][4] Furthermore, NUC-3373 treatment results in lower levels of toxic metabolites such as FUTP and FBAL, which are associated with the dose-limiting toxicities of 5-FU, including neutropenia, mucositis, diarrhea, and hand-foot syndrome.[1][4]
Combination Therapy: A Multi-pronged Attack on Cancer
The unique mechanism of action and favorable safety profile of NUC-3373 make it an ideal candidate for combination therapy. Clinical trials have explored its efficacy and safety in combination with various standard-of-care agents.
Immuno-Oncology Combinations: Unleashing the Immune System
Preclinical evidence suggests that NUC-3373 possesses immunomodulatory properties. It has been shown to promote the release of damage-associated molecular patterns (DAMPs), which can act as signals to activate an anti-tumor immune response.[4][5][6] This provides a strong rationale for combining NUC-3373 with immune checkpoint inhibitors like pembrolizumab (B1139204).
The NuTide:303 clinical trial, a Phase 1b/2 modular study, is evaluating NUC-3373 in combination with pembrolizumab in patients with advanced solid tumors.[5] Early results have been encouraging, demonstrating a favorable safety profile and signs of durable anti-cancer activity in heavily pre-treated patients.[5][6]
Table 1: Efficacy of NUC-3373 in Combination with Pembrolizumab in Advanced Solid Tumors (NuTide:303, Module 1)
| Patient Population | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Notable Responses |
| Advanced solid tumors, heavily pre-treated | 12 | Not explicitly stated | Not explicitly stated | - 100% reduction in target lesion size in a patient with urothelial carcinoma of the bladder (on treatment for over 15 months).[5][6] - 81% reduction in target lesions in a patient with metastatic melanoma resistant to prior pembrolizumab (progression-free at 23 months).[5][6] |
Chemotherapy Combinations: Enhancing Cytotoxic Effects
NUC-3373 is also being investigated in combination with standard cytotoxic chemotherapies to enhance their anti-tumor effects. The NuTide:302 study, a Phase 1b/2 trial, is assessing NUC-3373 in combination with leucovorin, oxaliplatin (B1677828) (NUFOX), and irinotecan (B1672180) (NUFIRI) in patients with advanced colorectal cancer (CRC).[1][7]
Table 2: Clinical Activity of NUC-3373 Combination Regimens in Advanced Colorectal Cancer (NuTide:302)
| Regimen | Patient Population | Key Findings |
| NUC-3373 ± Leucovorin | Heavily pre-treated CRC | Clinical activity observed, including tumor shrinkage and disease stabilization for up to 5 months.[1] Favorable safety profile with no neutropenia or hand-foot syndrome of any grade, and no diarrhea or mucositis above Grade 2.[1] |
| NUFOX (NUC-3373 + Leucovorin + Oxaliplatin) | Heavily pre-treated CRC | Encouraging anti-tumor activity and a favorable safety profile.[8] |
| NUFIRI (NUC-3373 + Leucovorin + Irinotecan) | Heavily pre-treated CRC | Encouraging anti-tumor activity and a favorable safety profile.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative mechanism of action of NUC-3373 and 5-FU.
Caption: Simplified workflow of the NuTide:302 clinical trial.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following summarizes the key methodologies employed in the preclinical and clinical evaluation of NUC-3373.
Preclinical In Vitro Studies
-
Cell Lines: Human colorectal cancer cell lines, such as HCT116 and SW480, have been utilized to evaluate the in vitro activity of NUC-3373.[3]
-
Measurement of Intracellular Metabolites (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) is employed to quantify the intracellular levels of FUDR-MP and other metabolites following treatment with NUC-3373 or 5-FU.[3]
-
Sample Preparation: Cells are treated with the respective drugs, harvested, and lysed. Proteins are precipitated, and the supernatant containing the metabolites is collected for analysis.
-
LC-MS/MS Analysis: Samples are injected into an LC-MS/MS system for separation and detection of the metabolites of interest.[2]
-
-
Assessment of Thymidylate Synthase Inhibition (Western Blot): Western blotting is used to visualize the formation of the ternary complex between FUDR-MP, thymidylate synthase, and a folate cofactor, which is indicative of TS inhibition.[3]
-
Protein Extraction and Quantification: Total protein is extracted from treated cells, and the concentration is determined using a BCA assay.
-
Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for thymidylate synthase.
-
-
Evaluation of DNA Damage (Western Blot): The induction of DNA damage is assessed by detecting the phosphorylation of key DNA damage response proteins, such as Chk1 and H2AX (γH2AX), via Western blotting.[3]
-
Assessment of Immunomodulatory Effects:
-
DAMPs Release: The release of DAMPs, such as calreticulin, is measured using techniques like flow cytometry or immunofluorescence.[9]
-
Co-culture with Immune Cells: NUC-3373-treated cancer cells are co-cultured with immune cells (e.g., natural killer cells, peripheral blood mononuclear cells) to assess immune-mediated cytotoxicity.[9]
-
Clinical Trial Protocols (General Overview)
-
Study Design: The clinical development of NUC-3373 has involved Phase 1 and Phase 2 studies, often with a dose-escalation phase followed by expansion cohorts.[2][10][11] The NuTide:302 and NuTide:303 studies utilize a modular design to evaluate NUC-3373 in various combinations and tumor types.[1][5]
-
Patient Population: Patients with advanced solid tumors who have progressed on or are refractory to standard therapies are typically enrolled.[2][11]
-
Treatment Administration: NUC-3373 is administered intravenously.[2] Combination partners are administered according to their standard protocols.
-
Endpoints:
-
Primary Endpoints: Primarily focus on safety and tolerability, including the determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[11]
-
Secondary Endpoints: Include pharmacokinetics (PK), and anti-tumor activity, assessed by metrics such as objective response rate (ORR), disease control rate (DCR), and progression-free survival (PFS).[11]
-
-
Assessments: Tumor responses are typically evaluated using imaging techniques (e.g., CT scans) at baseline and regular intervals during treatment.[10] Safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.
Conclusion
Flurocitabine hydrochloride (NUC-3373) represents a significant advancement in the field of fluoropyrimidine-based chemotherapy. Its innovative design overcomes key limitations of 5-FU, leading to a more favorable pharmacokinetic and safety profile. The promising results from combination therapy trials, particularly with immunotherapies, highlight its potential to become a cornerstone of treatment for a variety of solid tumors. Further research and ongoing clinical trials will continue to define the optimal role of NUC-3373 in the evolving landscape of cancer therapy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 5. NuCana Announces Encouraging Data for NUC-3373 in Combination with Anti-PD-1 Therapy | NuCana plc [ir.nucana.com]
- 6. biopharmaboardroom.com [biopharmaboardroom.com]
- 7. A Safety, Pharmacokinetic and Efficacy Study of NUC-3373 in Combination With Standard Agents Used in Colorectal Cancer Treatment [clin.larvol.com]
- 8. NuCana Presents Favorable Data on NUC-3373 at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Flurocitabine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Flurocitabine hydrochloride, a compound for research use.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general safety protocols for handling potentially hazardous, cytotoxic research compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound is a chemical compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to strict protocols for personal protective equipment (PPE), operational procedures, and waste disposal is critical.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling Unopened Containers | - Nitrile gloves (double-gloving recommended) |
| Weighing and Preparing Solutions | - Nitrile gloves (double-gloving) - Disposable gown with tight-fitting cuffs - Safety glasses with side shields or a face shield - A properly fitted N95 or higher-level respirator |
| Administering the Compound | - Nitrile gloves (double-gloving) - Disposable gown - Safety glasses or a face shield |
| Cleaning and Decontamination | - Heavy-duty nitrile or neoprene gloves - Disposable gown - Safety glasses with side shields or a face shield - N95 or higher-level respirator |
| Waste Disposal | - Nitrile gloves (double-gloving) - Disposable gown - Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain safety and experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Transport: Use a secondary, sealed, and clearly labeled container when transporting the compound to the storage or laboratory area.
-
Storage: Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be clearly labeled with a hazard warning sign.
Handling and Preparation
-
Designated Area: All handling of this compound, especially weighing and solution preparation, should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily available in the handling area.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
PPE: Before cleaning, don the appropriate PPE, including a respirator and heavy-duty gloves.
-
Containment: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating airborne dust.
-
Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution, followed by a thorough rinse with water.
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Segregation: Segregate all contaminated waste, including gloves, gowns, vials, and cleaning materials, into clearly labeled, leak-proof cytotoxic waste containers.
-
Sharps: All contaminated sharps, such as needles and syringes, must be disposed of in a designated sharps container for cytotoxic waste.
-
Disposal: Follow your institution's and local regulations for the disposal of cytotoxic waste. This typically involves incineration by a licensed hazardous waste disposal company. Do not dispose of this material down the drain or in general waste.
Emergency Procedures
In case of exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
